Dodecanedioic Acid-13C12
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1,2,3,4,5,6,7,8,9,10,11,12-13C12)dodecanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-10H2,(H,13,14)(H,15,16)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIDDXQYHWJXFK-WCGVKTIYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O)[13CH2][13CH2][13CH2][13CH2][13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745931 | |
| Record name | (~13~C_12_)Dodecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173019-20-9 | |
| Record name | (~13~C_12_)Dodecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173019-20-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Dodecanedioic Acid-13C12: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecanedioic acid-13C12 (DDDA-13C12) is a stable isotope-labeled version of dodecanedioic acid (DDDA), a naturally occurring C12 α,ω-dicarboxylic acid. In DDDA-13C12, all twelve carbon atoms are replaced with the heavy isotope of carbon, 13C. This isotopic labeling makes it a powerful tool for researchers, particularly in the fields of metabolic research, drug development, and nutritional science. The incorporation of 13C allows for the precise tracing of the molecule and its metabolites through biological systems using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Unlabeled dodecanedioic acid has been investigated for its potential as an alternative energy substrate, its role in managing non-insulin-dependent diabetes mellitus, and its therapeutic effects on metabolic-associated liver disease.[1][2][3] DDDA is metabolized in the body and can serve as a fuel source.[4] The 13C12-labeled variant allows for detailed studies of its absorption, distribution, metabolism, and excretion (ADME), as well as its impact on various metabolic pathways.
Chemical and Physical Properties
This compound is a solid at room temperature.[5] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | ¹³C₁₂H₂₂O₄ | [6] |
| Molecular Weight | 242.21 g/mol | [5][6][7] |
| CAS Number | 1173019-20-9 | [5][6][7] |
| Isotopic Purity | 99 atom % ¹³C | [5] |
| Appearance | Solid | [5] |
| Synonyms | 1,10-Decanedicarboxylic Acid-13C12, 1,10-Dicarboxydecane-13C12, Corfree M 2-13C12 | [6][7] |
Applications in Research
The primary application of this compound lies in its use as a tracer in metabolic research. Its labeled carbon backbone enables scientists to follow its metabolic fate, providing insights into fatty acid oxidation, dicarboxylic acid metabolism, and its interactions with other metabolic pathways.
Metabolic Flux Analysis (MFA)
13C-Metabolic Flux Analysis (13C-MFA) is a key technique that utilizes stable isotope-labeled substrates like DDDA-13C12 to quantify the rates (fluxes) of metabolic reactions within a cell or organism. By introducing DDDA-13C12 and measuring the isotopic enrichment in downstream metabolites, researchers can map the flow of carbon through various metabolic pathways.
Elucidating Metabolic Pathways
Studies have shown that dodecanedioic acid can be metabolized via β-oxidation, similar to fatty acids, ultimately feeding into the Krebs cycle.[8] Using DDDA-13C12 allows for the direct observation and quantification of this process. It can help answer questions about the efficiency of its metabolism in different tissues and under various physiological or pathological conditions.
Investigating Therapeutic Potential
Unlabeled dodecanedioic acid has shown promise in ameliorating symptoms of metabolic disorders.[2][3] DDDA-13C12 can be used in preclinical and clinical studies to understand the mechanisms behind these therapeutic effects. For example, it can be used to trace the extent to which it is used as an energy source in diabetic individuals or its impact on hepatic lipid metabolism in liver diseases.
Experimental Protocols
While specific, detailed experimental protocols for the use of this compound are not widely published, a general methodology for a metabolic tracing study can be outlined based on established 13C-MFA protocols.
In Vivo Administration and Sample Collection
-
Subject Preparation: Animal or human subjects are typically fasted overnight to ensure a baseline metabolic state.
-
Administration: this compound, dissolved in a suitable vehicle, is administered orally or via intravenous infusion. The dosage and infusion rate would be determined by the specific research question and subject model.[2][4]
-
Sample Collection: Blood, urine, and tissue samples are collected at various time points post-administration.[2][4] Blood samples are often collected to analyze plasma for the presence of the labeled compound and its metabolites. Urine is collected to assess excretion. Tissue biopsies can provide insights into tissue-specific metabolism.
Sample Analysis: Mass Spectrometry and NMR
-
Metabolite Extraction: Metabolites are extracted from the collected biological samples using appropriate solvent systems.
-
Derivatization: For gas chromatography-mass spectrometry (GC-MS) analysis, metabolites are often derivatized to increase their volatility.
-
Mass Spectrometry (MS) Analysis: The isotopic enrichment of dodecanedioic acid and its downstream metabolites is determined using MS. The mass shift of +12 compared to the unlabeled compound allows for its clear identification and quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C-NMR can also be used to determine the position of the 13C label within metabolites, providing more detailed information about the metabolic pathways involved.
Data Analysis and Modeling
The isotopic labeling data obtained from MS or NMR is used in computational models to calculate metabolic fluxes. This involves comparing the experimentally measured labeling patterns to those predicted by a metabolic network model and adjusting the flux values in the model to achieve the best fit.
Signaling Pathways
Dicarboxylic acids, including dodecanedioic acid, are known to influence cellular signaling pathways, particularly those involved in metabolism and inflammation.
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are a group of nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism. Fatty acids and their derivatives are natural ligands for PPARs. It is plausible that dodecanedioic acid or its metabolites can activate PPARα, which is highly expressed in the liver and is a key regulator of fatty acid oxidation.
Caption: Putative PPARα signaling pathway activated by Dodecanedioic Acid.
AMP-Activated Protein Kinase (AMPK) Signaling
AMPK is a key energy sensor in cells. It is activated when cellular energy levels are low (high AMP/ATP ratio). Activation of AMPK stimulates catabolic pathways that generate ATP, such as fatty acid oxidation, and inhibits anabolic pathways that consume ATP. Some studies suggest that fatty acids can influence AMPK activity. Dodecanedioic acid, by providing a substrate for oxidation and potentially altering the cellular energy state, may modulate the AMPK signaling pathway.
Caption: Potential modulation of the AMPK signaling pathway by Dodecanedioic Acid.
Experimental Workflow
The following diagram illustrates a general experimental workflow for a metabolic tracing study using this compound.
Caption: General experimental workflow for a this compound tracing study.
Conclusion
This compound is a valuable research tool for scientists and drug development professionals interested in metabolism. Its stable isotope label allows for precise and quantitative tracing of its metabolic fate, providing a deeper understanding of fatty acid and dicarboxylic acid metabolism. By employing techniques like 13C-Metabolic Flux Analysis, researchers can elucidate the impact of this molecule on complex metabolic networks and its potential therapeutic applications in various diseases. The ability to track its journey through signaling pathways such as those involving PPAR and AMPK further enhances its utility in uncovering the molecular mechanisms of metabolic regulation.
References
- 1. Dodecanedioic acid(693-23-2) 13C NMR [m.chemicalbook.com]
- 2. Dodecanedioic acid [webbook.nist.gov]
- 3. Uptake of dodecanedioic acid by isolated rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Dodecanedioic acid prevents and reverses metabolic‐associated liver disease and obesity and ameliorates liver fibrosis in a rodent model of diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. Dodecanedioic Acid | C12H22O4 | CID 12736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Whole-cell one-pot biosynthesis of dodecanedioic acid from renewable linoleic acid - PMC [pmc.ncbi.nlm.nih.gov]
Dodecanedioic Acid-13C12 (CAS: 1173019-20-9): A Comprehensive Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecanedioic acid-13C12 is a stable isotope-labeled version of dodecanedioic acid (DDDA), a naturally occurring C12 α,ω-dicarboxylic acid. This isotopically enriched compound, in which all twelve carbon atoms are the heavy isotope ¹³C, serves as a powerful tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative mass spectrometry. Its known isotopic purity of 99 atom % ¹³C and a mass shift of M+12 make it an ideal tracer for elucidating the metabolic fate of dicarboxylic acids and for precise quantification in complex biological matrices.[1][2]
Dodecanedioic acid itself is recognized as an alternative energy substrate, undergoing oxidation and entering the Krebs cycle.[3] It has been investigated for its potential therapeutic effects in metabolic disorders, including non-insulin-dependent diabetes mellitus and metabolic-associated liver disease.[4][5][6] The 13C12-labeled variant is instrumental in furthering this research by enabling detailed investigation of its absorption, distribution, metabolism, and excretion (ADME) properties.
Physicochemical Properties and Identification
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 1173019-20-9 | [1] |
| Molecular Formula | ¹³C₁₂H₂₂O₄ | [7] |
| Molecular Weight | 242.21 g/mol | [7] |
| Isotopic Purity | 99 atom % ¹³C | [2] |
| Mass Shift | M+12 | [2] |
| Appearance | Solid | [2] |
| Melting Point | 126 - 128 °C | |
| Solubility | Slightly soluble in DMSO and Methanol |
Synthesis of this compound
The synthesis of ¹³C-labeled dicarboxylic acids, including those similar to dodecanedioic acid, has been described.[4] While a specific protocol for the ¹³C₁₂ variant is not publicly detailed, a general approach involves the use of ¹³C-labeled precursors in a multi-step chemical or chemoenzymatic synthesis. One potential synthetic route could be adapted from the synthesis of unlabeled dodecanedioic acid, which can be produced from the oxidation of cyclododecane.[8] A sustainable approach involves the hydrodeoxygenation of renewable vegetable oils to dodecane, followed by microbial oxidation to dodecanedioic acid.[9] For the ¹³C₁₂-labeled version, the starting materials would need to be fully ¹³C-labeled.
Another innovative approach is the biosynthesis of dodecanedioic acid from renewable resources like linoleic acid using a multi-enzymatic cascade in engineered E. coli.[10] This biocatalytic method could potentially be adapted for the production of this compound by utilizing ¹³C-labeled linoleic acid as the substrate.
Metabolic Pathways of Dodecanedioic Acid
Dodecanedioic acid is a product of the ω-oxidation of C12 fatty acids, such as lauric acid. This metabolic process occurs primarily in the endoplasmic reticulum of liver and kidney cells. The resulting dicarboxylic acid can then undergo β-oxidation from both ends of the carbon chain, ultimately yielding succinyl-CoA, which can enter the Krebs cycle (citric acid cycle) as an anaplerotic substrate.[3]
Experimental Protocols
This compound is a valuable tool for various experimental applications, primarily as an internal standard for quantitative analysis and as a tracer for metabolic flux studies.
Protocol 1: Quantitative Analysis of Dodecanedioic Acid in Biological Samples using LC-MS/MS with this compound as an Internal Standard
This protocol describes a method for the accurate quantification of dodecanedioic acid in plasma samples using isotope dilution mass spectrometry.
Materials and Reagents:
-
Dodecanedioic acid standard
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma samples
Procedure:
-
Preparation of Internal Standard Working Solution: Prepare a stock solution of this compound in methanol. Dilute the stock solution with methanol to create a working solution (e.g., 1 µg/mL).
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto an LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Detect the analyte and internal standard using multiple reaction monitoring (MRM) in negative ion mode. The MRM transitions would be specific for the unlabeled dodecanedioic acid and the ¹³C₁₂-labeled internal standard.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the dodecanedioic acid standard to the this compound internal standard against the concentration of the standard.
-
Determine the concentration of dodecanedioic acid in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
References
- 1. Disposition of dodecanedioic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic analysis of dodecanedioic acid in humans from bolus data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. Dodecanedioic acid: pharmacokinetics and applications_Chemicalbook [chemicalbook.com]
- 5. lipidmaps.org [lipidmaps.org]
- 6. Protocols for sample preparation and compound-specific stable-isotope analyses (δ2H, δ13C) of fatty acids in biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic profile of dodecanedioic acid, a proposed alternative fuel substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dodecanedioic acid prevents and reverses metabolic‐associated liver disease and obesity and ameliorates liver fibrosis in a rodent model of diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Dodecanedioic Acid-¹³C₁₂
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a feasible synthetic pathway for Dodecanedioic Acid-¹³C₁₂, a fully isotopically labeled long-chain dicarboxylic acid. Given the absence of a direct, documented synthesis in publicly available literature, this guide outlines a rational, multi-step approach based on established organic chemistry reactions. The proposed synthesis begins with a commercially available, fully ¹³C-labeled six-carbon precursor, Adipic Acid-¹³C₆, and proceeds through a Kolbe electrolysis to construct the twelve-carbon backbone, followed by terminal functional group manipulation. This document includes detailed, adaptable experimental protocols, a summary of expected quantitative data, and logical workflow diagrams to aid researchers in the practical execution of this synthesis.
Introduction
Isotopically labeled compounds are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies, metabolic pathway elucidation, and as internal standards for quantitative mass spectrometry. Dodecanedioic acid (DDDA), a twelve-carbon α,ω-dicarboxylic acid, and its derivatives are utilized in the manufacturing of polymers, lubricants, and have applications in the biomedical field. The fully carbon-13 labeled analogue, Dodecanedioic Acid-¹³C₁₂, offers a non-radioactive tracer for in-vivo and in-vitro studies, enabling precise tracking of the molecule's fate and metabolism. This guide details a proposed synthetic route to obtain this valuable research chemical.
Proposed Synthetic Pathway
The synthesis of Dodecanedioic Acid-¹³C₁₂ is strategically designed to build the twelve-carbon chain from a six-carbon, fully ¹³C-labeled starting material. The key steps are:
-
Half-Esterification of Adipic Acid-¹³C₆: To prepare the substrate for the Kolbe electrolysis, one of the carboxylic acid groups of Adipic Acid-¹³C₆ is selectively protected as a methyl ester.
-
Kolbe Electrolysis: The half-ester is subjected to Kolbe electrolysis to achieve a carbon-carbon bond formation between two six-carbon units, yielding Dimethyl dodecanedioate-¹³C₁₂.
-
Hydrolysis: The resulting diester is hydrolyzed to afford the final product, Dodecanedioic Acid-¹³C₁₂.
This pathway is illustrated in the following workflow diagram:
Caption: Proposed synthetic workflow for Dodecanedioic Acid-¹³C₁₂.
Experimental Protocols
The following protocols are adapted from established procedures for analogous non-labeled compounds and should be optimized for the specific ¹³C-labeled substrates.
Synthesis of Monomethyl Adipate-¹³C₆
Objective: To selectively esterify one carboxylic acid group of Adipic Acid-¹³C₆.
Materials:
-
Adipic Acid-¹³C₆
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium sulfate (anhydrous)
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve Adipic Acid-¹³C₆ (1 molar equivalent) in anhydrous methanol (10-20 volumes).
-
Cool the solution in an ice bath and slowly add concentrated sulfuric acid (0.1 molar equivalents) with stirring.
-
Remove the ice bath and reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield Monomethyl Adipate-¹³C₆.
Synthesis of Dimethyl Dodecanedioate-¹³C₁₂ via Kolbe Electrolysis
Objective: To couple two molecules of Monomethyl Adipate-¹³C₆ to form the twelve-carbon diester.
Materials:
-
Monomethyl Adipate-¹³C₆
-
Sodium methoxide
-
Methanol (anhydrous)
-
Platinum electrodes
-
Electrolysis cell
-
DC power supply
Procedure:
-
In an electrolysis cell, dissolve Monomethyl Adipate-¹³C₆ (1 molar equivalent) in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (0.05-0.1 molar equivalents) to the solution to form the carboxylate salt.
-
Immerse two platinum foil electrodes into the solution, keeping them parallel and at a fixed distance.
-
Pass a constant direct current through the solution. The current density should be maintained at approximately 0.25 A/cm².
-
Continue the electrolysis for the calculated time based on Faraday's laws, or until the evolution of gas at the anode ceases.
-
After the electrolysis is complete, evaporate the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude Dimethyl Dodecanedioate-¹³C₁₂.
-
Purify the product by vacuum distillation or column chromatography.
Synthesis of Dodecanedioic Acid-¹³C₁₂
Objective: To hydrolyze the diester to the final dicarboxylic acid.
Materials:
-
Dimethyl Dodecanedioate-¹³C₁₂
-
Sodium hydroxide (aqueous solution, e.g., 10%)
-
Hydrochloric acid (concentrated)
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, suspend Dimethyl Dodecanedioate-¹³C₁₂ (1 molar equivalent) in a 10% aqueous solution of sodium hydroxide (2.5 molar equivalents).
-
Reflux the mixture with vigorous stirring until the diester has completely dissolved and the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Slowly acidify the solution with concentrated hydrochloric acid until the pH is approximately 1-2. A white precipitate of Dodecanedioic Acid-¹³C₁₂ will form.
-
Collect the precipitate by vacuum filtration and wash with cold distilled water.
-
Recrystallize the crude product from hot water or an appropriate organic solvent to obtain pure Dodecanedioic Acid-¹³C₁₂.
-
Dry the final product under vacuum.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of Dodecanedioic Acid-¹³C₁₂. The yields are estimates based on literature values for analogous reactions with unlabeled compounds and may vary.
| Step | Starting Material | Product | Theoretical Yield ( g/mol of starting material) | Expected Yield (%) |
| 1. Half-Esterification | Adipic Acid-¹³C₆ | Monomethyl Adipate-¹³C₆ | 164.16 | 85-95 |
| 2. Kolbe Electrolysis | Monomethyl Adipate-¹³C₆ | Dimethyl Dodecanedioate-¹³C₁₂ | 270.32 | 50-70 |
| 3. Hydrolysis | Dimethyl Dodecanedioate-¹³C₁₂ | Dodecanedioic Acid-¹³C₁₂ | 242.29 | 90-98 |
Characterization
The identity and purity of the synthesized Dodecanedioic Acid-¹³C₁₂ should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR will show signals for all twelve carbon atoms, confirming the isotopic labeling. ¹H NMR will show the expected proton signals with coupling to the adjacent ¹³C atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of the fully labeled compound.
-
Melting Point: The melting point of the final product should be sharp and consistent with the literature value for unlabeled dodecanedioic acid (127-129 °C).
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad O-H stretch for the carboxylic acid and a strong C=O stretch.
Logical Relationships in Synthesis
The following diagram illustrates the logical dependencies and transformations in the proposed synthetic route.
Caption: Logical flow of the synthetic transformations.
Conclusion
This technical guide presents a viable and detailed synthetic strategy for the preparation of Dodecanedioic Acid-¹³C₁₂. By leveraging a commercially available, fully ¹³C-labeled six-carbon precursor and employing a key Kolbe electrolysis step, this pathway offers a logical and practical approach for researchers requiring this important isotopically labeled compound for their studies. The provided experimental protocols and expected data serve as a solid foundation for the successful synthesis and characterization of the target molecule.
An In-depth Technical Guide to Dodecanedioic Acid-13C12
For researchers, scientists, and professionals engaged in drug development and metabolic research, the use of stable isotope-labeled compounds is indispensable for accurate quantification and pathway analysis. This guide provides a detailed overview of Dodecanedioic Acid-13C12, a heavy-labeled variant of Dodecanedioic Acid, covering its fundamental molecular properties and providing insights into its application.
Core Molecular Attributes
Dodecanedioic acid (DDDA) is a dicarboxylic acid with a 12-carbon chain.[1] Its isotopically labeled form, this compound, incorporates the heavy isotope of carbon, ¹³C, at all twelve carbon positions. This labeling results in a precise mass shift, making it an ideal internal standard for mass spectrometry-based quantification of the unlabeled analogue. The key molecular information for both the labeled and unlabeled forms is summarized below.
| Attribute | Dodecanedioic Acid | This compound |
| Chemical Formula | C₁₂H₂₂O₄[1][2][3][4][5] | ¹³C₁₂H₂₂O₄[6][7][8] |
| Molecular Weight | 230.30 g/mol [1][2][4][5] | 242.21 g/mol [6][7][8] |
| CAS Number | 693-23-2[2][3][4] | 1173019-20-9[6][7][8] |
Experimental Protocols
The utilization of this compound as an internal standard is a common practice in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) for metabolomics and pharmacokinetic studies. A generalized experimental workflow for such an application is outlined below. While specific parameters will vary based on the matrix (e.g., plasma, urine, tissue homogenate) and the analytical instrumentation, the fundamental steps remain consistent.
Objective: To quantify the concentration of endogenous Dodecanedioic Acid in a biological sample using this compound as an internal standard.
Methodology: Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Standard Preparation:
-
Prepare a stock solution of unlabeled Dodecanedioic Acid of a known high concentration in a suitable organic solvent (e.g., methanol, acetonitrile).
-
Prepare a separate stock solution of this compound at a known high concentration.
-
From the unlabeled stock solution, perform serial dilutions to create a series of calibration standards with decreasing concentrations.
-
Prepare a working internal standard solution by diluting the this compound stock solution to a fixed concentration.
-
-
Sample Preparation:
-
Thaw biological samples (e.g., plasma) on ice.
-
To a specific volume of the sample, add a precise volume of the this compound internal standard working solution. This "spiking" ensures a known amount of the internal standard is present in every sample and calibrator.
-
Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) to the sample. This removes proteins that can interfere with the analysis.
-
Vortex the mixture vigorously and then centrifuge at high speed to pellet the precipitated proteins.
-
Carefully transfer the supernatant, which contains the analytes of interest, to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a mobile phase-compatible solvent for LC-MS analysis.
-
-
LC-MS Analysis:
-
Chromatography: Employ a reverse-phase chromatography column (e.g., a C18 column) to separate Dodecanedioic Acid from other components in the sample. A gradient elution with mobile phases typically consisting of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile or methanol is used.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). The analysis is performed using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transition for unlabeled Dodecanedioic Acid.
-
Simultaneously, monitor the specific precursor-to-product ion transition for this compound. The mass-to-charge ratio (m/z) of the labeled compound will be higher than the unlabeled compound due to the ¹³C isotopes.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the unlabeled Dodecanedioic Acid and the labeled this compound for each injection.
-
Calculate the ratio of the peak area of the unlabeled analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of Dodecanedioic Acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualized Workflow
The following diagram illustrates the key stages of a typical quantitative analysis workflow using a stable isotope-labeled internal standard.
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
References
- 1. Dodecanedioic acid - Wikipedia [en.wikipedia.org]
- 2. Dodecanedioic acid [webbook.nist.gov]
- 3. corvay-specialty.com [corvay-specialty.com]
- 4. Dodecanedioic Acid | C12H22O4 | CID 12736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. larodan.com [larodan.com]
- 6. vivanls.com [vivanls.com]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
Commercial Suppliers and Applications of Dodecanedioic Acid-¹³C₁₂: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of Dodecanedioic Acid-¹³C₁₂ and its application in metabolic research, particularly within the context of drug development. Dodecanedioic Acid-¹³C₁₂, a stable isotope-labeled derivative of dodecanedioic acid (DDDA), serves as a powerful tool for tracing the metabolic fate of long-chain dicarboxylic acids in various biological systems. Its use allows for precise quantification of metabolic fluxes and the elucidation of pathways relevant to disease states and drug interactions.
Commercial Availability
Several specialized chemical suppliers offer Dodecanedioic Acid-¹³C₁₂ for research purposes. The product is typically available in high isotopic purity and in various quantities to suit different experimental needs. Below is a summary of commercial suppliers and their product specifications.
| Supplier | Product Name | CAS Number | Isotopic Purity | Available Quantities | Documentation |
| Sigma-Aldrich | 1,12-Dodecanedioic acid-¹³C₁₂ | 1173019-20-9 | 99 atom % ¹³C | Custom packaging available upon request | Certificate of Analysis, Certificate of Origin |
| LGC Standards | Dodecanedioic Acid-¹³C₁₂ | 1173019-20-9 | Not specified | 1 mg | Certificate of Analysis (with exact weight packaging) |
| MedChemExpress | Dodecanedioic Acid-¹³C₁₂ | 1173019-20-9 | Not specified | Not specified | Data Sheet, Handling Instructions |
| VIVAN Life Sciences | Dodecanedioic Acid-¹³C₁₂ | 1173019-20-9 | Not specified | Inquire for details | CoA, MASS, NMR, HPLC data provided |
| ChemicalBook | Dodecanedioic Acid-¹³C₁₂ | 1173019-20-9 | Varies by supplier | 1mg, 5mg, 10mg, 50mg, 100mg, 500mg | Varies by supplier |
Applications in Research and Drug Development
Stable isotope-labeled compounds like Dodecanedioic Acid-¹³C₁₂ are invaluable in metabolic tracing studies.[1][2] By replacing carbon-12 with carbon-13, researchers can track the journey of the molecule through various metabolic pathways using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] This allows for the quantitative analysis of metabolic fluxes and the identification of metabolic bottlenecks, which is crucial for understanding diseases like cancer and diabetes.[1]
In drug development, ¹³C labeled compounds are used to investigate the metabolism of drugs, helping to understand how they are processed by the body.[1] This information is vital for optimizing the pharmacokinetic properties of new drug candidates and assessing potential toxicity.[1] Dodecanedioic acid itself has been studied for its effects on glucose metabolism, showing potential as an alternative energy substrate.[3]
Experimental Protocol: Metabolic Tracing with Dodecanedioic Acid-¹³C₁₂ in Cell Culture
The following is a generalized protocol for a metabolic tracing experiment using Dodecanedioic Acid-¹³C₁₂ in a mammalian cell culture system. This protocol is intended as a template and may require optimization based on the specific cell line and experimental goals.
Objective: To trace the metabolic fate of Dodecanedioic Acid-¹³C₁₂ and its incorporation into downstream metabolites in a cancer cell line.
Materials:
-
Dodecanedioic Acid-¹³C₁₂
-
Mammalian cell line of interest (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM), dialyzed fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Methanol, chloroform, and water (for metabolite extraction)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Methodology:
-
Cell Culture and Seeding:
-
Culture cells in standard growth medium supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C and 5% CO₂.
-
Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment. Allow cells to attach overnight.
-
-
Isotope Labeling:
-
Prepare the labeling medium by supplementing basal medium with Dodecanedioic Acid-¹³C₁₂ at a final concentration of 100 µM (concentration may need optimization).
-
Aspirate the standard growth medium from the cells and wash once with PBS.
-
Add the labeling medium to the cells and incubate for the desired time points (e.g., 0, 2, 6, 12, 24 hours).
-
-
Metabolite Extraction:
-
After incubation, aspirate the labeling medium and wash the cells twice with cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube for analysis.
-
-
LC-MS Analysis:
-
Analyze the extracted metabolites using an LC-MS system capable of resolving and detecting ¹³C-labeled compounds.
-
The mass spectrometer will detect the mass shift in metabolites that have incorporated the ¹³C atoms from Dodecanedioic Acid-¹³C₁₂.[2]
-
Data analysis will involve identifying and quantifying the different isotopologues of downstream metabolites to determine the extent of labeling and infer metabolic pathway activity.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical metabolic tracing experiment using Dodecanedioic Acid-¹³C₁₂.
Caption: A typical workflow for a metabolic tracing experiment using Dodecanedioic Acid-¹³C₁₂.
Signaling Pathway Visualization
While Dodecanedioic Acid-¹³C₁₂ is a metabolic tracer and not a signaling molecule, its labeled carbons can be traced through central carbon metabolism. The diagram below illustrates the entry of a ¹³C-labeled dicarboxylic acid into the Krebs cycle (TCA cycle) following beta-oxidation.
References
Safeguarding Research: A Technical Guide to the Safe Handling of Dodecanedioic Acid-13C12
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling protocols for Dodecanedioic Acid-13C12, a stable isotope-labeled compound crucial for various research and development applications. While the isotopic labeling with Carbon-13 does not significantly alter the chemical hazards compared to its unlabeled counterpart, adherence to rigorous safety procedures is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This document synthesizes available safety data, outlines proper handling and storage procedures, and provides emergency response guidance.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. Based on the data for its non-labeled analogue, the compound presents the following hazards:
-
Eye Irritation: Causes serious eye irritation (H319).[1][2][3][4][5]
-
Respiratory Irritation: May cause respiratory tract irritation (H335).[6][7][8]
-
Combustibility: The substance is a combustible solid.[8] Finely dispersed particles can form explosive mixtures with air.[8]
The signal word for this chemical is Warning .[3][4][6][7]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.
| Property | Value | Reference |
| Chemical Formula | HO₂¹³C(¹³CH₂)₁₀¹³CO₂H | [8][9] |
| Molecular Weight | 242.21 g/mol | [6][7][8][9] |
| Appearance | White solid/crystalline powder | [1][8] |
| Solubility | Insoluble in water. Miscible with alcohol and ether. | [8] |
| Melting Point | 127 - 129°C | [1] |
| Flash Point | Not applicable | [6][7][8][9] |
| Autoignition Temperature | 390 °C / 734 °F | [9] |
Toxicological Data
Toxicological data for this compound is limited. The following data for the non-labeled dodecanedioic acid provides a strong indication of its toxicological profile.
| Metric | Value | Species | Route | Reference |
| Acute Oral LD50 | > 3,000 mg/kg | Rat | Oral | [1][8] |
| Acute Dermal LD50 | > 6,000 mg/kg | Rabbit | Dermal | [1] |
| Repeated Dose NOAEL | 1,800 mg/kg | Rat | Oral (13 Weeks) | [4] |
The material is not classified as harmful by ingestion based on available evidence.[8] Long-term exposure to high concentrations of dust may lead to respiratory issues.[8]
Experimental Protocols: Safe Handling Workflow
Adherence to a standardized workflow is critical when handling this compound. The following diagram illustrates the key stages from receipt to disposal.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or equivalent respirator should be used.[6][7][8]
-
Skin and Body Protection: A lab coat and appropriate footwear should be worn. Ensure that skin is not exposed.
Storage and Incompatibility
Proper storage is crucial to maintain the stability and integrity of this compound and to prevent hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, bases, and strong reducing agents.[8][9]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Minor Spills:
-
Clean up spills immediately.
-
Avoid breathing dust.[8]
-
Wear appropriate PPE.
-
Carefully sweep up the solid material and place it in a suitable, labeled container for disposal.
-
-
Major Spills:
-
Evacuate the area and alert emergency responders.[8]
-
Prevent the generation of dust clouds.
-
Ventilate the area if it is safe to do so.
-
First Aid Measures
Immediate and appropriate first aid can significantly mitigate the effects of exposure.
| Exposure Route | First Aid Procedure | Reference |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | [1][2][8][9] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. If irritation persists, seek medical attention. | [1][2][8][9] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. | [1][2][8][9] |
| Ingestion | Do not induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. | [1][8][9] |
Firefighting Measures
This compound is a combustible solid.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][4][8][9]
-
Specific Hazards: Dust clouds may form an explosive mixture with air.[8] Hazardous combustion products include carbon monoxide and carbon dioxide.[1][8][9]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][8][9]
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.[8][10]
Logical Risk Assessment Process
A systematic risk assessment should be conducted before commencing any work with this compound.
By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can safely handle this compound, minimizing risks and fostering a secure research environment.
References
- 1. columbuschemical.com [columbuschemical.com]
- 2. fishersci.fr [fishersci.fr]
- 3. Page loading... [wap.guidechem.com]
- 4. valsynthese.ch [valsynthese.ch]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 1,12-Dodecanedioic acid-13C12 13C 99atom 1173019-20-9 [sigmaaldrich.com]
- 7. 十二烷二酸-13C12 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. jcia-bigdr.jp [jcia-bigdr.jp]
The Metabolic Odyssey of Dodecanedioic Acid: An In-Vivo Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecanedioic acid (DDDA), a 12-carbon α,ω-dicarboxylic acid, has garnered significant interest in the scientific community for its potential therapeutic applications, ranging from a novel energy substrate in parenteral nutrition to a modulator of metabolic diseases like non-insulin-dependent diabetes mellitus (NIDDM) and metabolic-associated steatohepatitis (MASH).[1][2][3] Understanding the in vivo metabolic fate of DDDA is paramount for its successful translation into clinical practice. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of DDDA, supported by quantitative data, detailed experimental protocols, and visual representations of its metabolic pathways.
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of dodecanedioic acid has been investigated in both preclinical and clinical settings. The data reveals efficient tissue uptake and low urinary excretion, highlighting its potential as a readily metabolizable energy source.[4][5][6]
Table 1: Pharmacokinetic Parameters of Dodecanedioic Acid in Rats
| Parameter | Value | Experimental Conditions | Reference |
| Administration Route | Intravenous Bolus | 800 µmol/kg body weight in male Wistar rats | [7] |
| Plasma Half-life (t½) | 12.47 minutes | [7] | |
| Apparent Volume of Distribution (Vd) | 0.248 ± 0.035 L/kg body weight | [7] | |
| Systemic Clearance (CL) | 0.0138 L/kg body weight per minute | [7] | |
| Renal Clearance | 0.00051 L/kg body weight per minute | [7] | |
| Urinary Excretion (% of dose) | 3.90 ± 1.62% | [7] | |
| Administration Route | Intraperitoneal Bolus | Male Wistar rats | [5] |
| Urinary Excretion (% of dose) | 3.9% | [5] | |
| Maximal Tissue Uptake | 17.8 µmol/min per kg body weight | [5] |
Table 2: Pharmacokinetic Parameters of Dodecanedioic Acid in Humans
| Parameter | Value | Experimental Conditions | Reference |
| Administration Route | Intravenous Bolus | 1 g to seven healthy male volunteers | [4] |
| Urinary Excretion (24h, % of dose) | 1.62% (average) | [4] | |
| Distribution Volume (Central Compartment) | 5.56 ± 3.13 L | [4] | |
| Distribution Volume (Peripheral Compartment) | 87.4 ± 30.4 L | [4] | |
| Rate Constant of Tissue Uptake | 2.17 ± 0.86 L/min | [4] | |
| Administration Route | Intravenous Infusion | 42.45 mmol over 165 min in six healthy male volunteers | [6] |
| Urinary Excretion (24h, % of dose) | ~5% | [6] | |
| Oxidation (% of dose) | 81.7 ± 9.5% | Measured by 14CO2 expiration | [6] |
| Maximal Rate of Tissue Uptake | 0.38 ± 0.08 mmol/min | [6] | |
| Administration Route | Intravenous Infusion | 46.6 mmol over 195 min in NIDDM patients and healthy controls | [3] |
| Urinary Excretion (24h, % of dose) | 6.5% (NIDDM), 6.7% (healthy) | [3] |
Metabolic Pathways
The primary metabolic fate of dodecanedioic acid involves its catabolism through oxidative pathways to generate energy. DDDA is a product of ω-oxidation of lauric acid and can be further metabolized via β-oxidation in both peroxisomes and mitochondria.[8][9][10] This process yields acetyl-CoA and the gluconeogenic precursor succinyl-CoA, which can replenish the Krebs cycle.[8][11][12]
ω-Oxidation of Lauric Acid to Dodecanedioic Acid
The initial step in the endogenous formation of DDDA is the ω-oxidation of C12 fatty acids like lauric acid. This process occurs in the endoplasmic reticulum.[13]
Figure 1: ω-Oxidation pathway of lauric acid to dodecanedioic acid.
β-Oxidation of Dodecanedioic Acid
Once formed or administered, DDDA undergoes β-oxidation, primarily within peroxisomes and also in mitochondria, to yield shorter-chain dicarboxylic acids, acetyl-CoA, and ultimately succinyl-CoA.[8][10][13] This pathway does not require the carnitine shuttle for mitochondrial entry.[8][11]
Figure 2: β-Oxidation pathway of dodecanedioic acid.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the literature for studying the in vivo metabolic fate of dodecanedioic acid.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of DDDA following intravenous administration.
Methodology:
-
Animal Model: Male Wistar rats are used.[7]
-
Drug Administration: A bolus of DDDA (e.g., 800 µmol/kg body weight) is administered intravenously.[7]
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration.
-
Urine Collection: Urine is collected over a 24-hour period to quantify excretion.[5][7]
-
Sample Analysis: Plasma and urine concentrations of DDDA are determined using high-performance liquid chromatography (HPLC).[3][7]
-
Data Analysis: Pharmacokinetic parameters such as half-life, volume of distribution, and clearance are calculated using appropriate compartmental models.[5][7]
Figure 3: Experimental workflow for a rat pharmacokinetic study.
Human Pharmacokinetic Study
Objective: To assess the disposition and metabolism of DDDA in healthy human volunteers.
Methodology:
-
Subjects: Healthy, overnight-fasting male volunteers are recruited.[4][6]
-
Drug Administration: An intravenous bolus (e.g., 1 g) or a constant infusion of DDDA is administered.[4][6] For metabolic studies, radiolabeled [14C]DDDA can be co-administered.[6]
-
Blood Sampling: Blood samples are collected at regular intervals post-administration.[4][6]
-
Urine Collection: 24-hour urine samples are collected to measure DDDA excretion.[4][6]
-
Expired Air Collection: When using radiolabeled compounds, expired air is collected to measure the rate of 14CO2 expiration, indicating the extent of oxidation.[6]
-
Sample Analysis: Serum or plasma DDDA concentrations are measured by HPLC.[4] Radioactivity is measured using appropriate scintillation counting techniques.
-
Data Analysis: A multi-compartment model is often used to describe the kinetics of DDDA distribution and elimination.[4][6]
Quantitative Analysis of DDDA in Biological Samples by Mass Spectrometry
Objective: To achieve sensitive and selective quantification of DDDA in plasma or urine.
Methodology:
-
Sample Preparation:
-
Thaw biological samples (plasma or urine) on ice.[9]
-
Add an internal standard (e.g., isotopically labeled DDDA or another dicarboxylic acid like heptadecanedioic acid).[9]
-
Perform protein precipitation for plasma samples using a solvent like acetonitrile.
-
For GC-MS analysis, perform liquid-liquid extraction with a solvent like ethyl acetate followed by derivatization (e.g., with BSTFA).[9]
-
-
Instrumentation:
-
LC-MS/MS: A liquid chromatograph coupled to a tandem mass spectrometer.
-
GC-MS: A gas chromatograph coupled to a mass spectrometer.[9]
-
-
Analysis:
-
Generate a calibration curve using standards of known DDDA concentrations.
-
Quantify DDDA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[9]
-
Conclusion
Dodecanedioic acid exhibits a favorable pharmacokinetic profile in vivo, characterized by rapid tissue uptake, extensive oxidative metabolism, and minimal renal excretion. Its metabolic pathway, culminating in the production of energy and gluconeogenic precursors, underscores its potential as a therapeutic agent in various metabolic disorders. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising dicarboxylic acid.
References
- 1. Dodecanedioic acid: pharmacokinetics and applications_Chemicalbook [chemicalbook.com]
- 2. Dodecanedioic acid prevents and reverses metabolic‐associated liver disease and obesity and ameliorates liver fibrosis in a rodent model of diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The metabolic effect of dodecanedioic acid infusion in non-insulin-dependent diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic analysis of dodecanedioic acid in humans from bolus data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publires.unicatt.it [publires.unicatt.it]
- 6. Disposition of dodecanedioic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic profile of dodecanedioic acid, a proposed alternative fuel substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Metabolic Outcomes of Anaplerotic Dodecanedioic Acid Supplementation in Very Long Chain Acyl-CoA Dehydrogenase (VLCAD) Deficient Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI - Dietary dicarboxylic acids provide a nonstorable alternative fat source that protects mice against obesity [jci.org]
Methodological & Application
Application Notes & Protocols: Dodecanedioic Acid-13C12 as an Internal Standard for Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dodecanedioic acid (DDDA) is a 12-carbon α,ω-dicarboxylic acid of significant interest in biomedical research. It is a metabolic product of the omega-oxidation of lauric acid and is being investigated as a potential biomarker for certain metabolic disorders affecting fatty acid oxidation. Furthermore, DDDA is explored for its therapeutic applications, including its role as an alternative energy source and its potential in managing metabolic-associated liver disease.[1] Accurate and precise quantification of DDDA in biological matrices is essential for understanding its pathophysiology, pharmacokinetics, and therapeutic potential.
This document provides detailed application notes and protocols for the quantitative analysis of dodecanedioic acid in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Dodecanedioic Acid-13C12 as an internal standard. The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and improving the accuracy and precision of the analytical method.[2]
Metabolic Pathway of Dodecanedioic Acid
Dodecanedioic acid is primarily formed through the omega-oxidation of lauric acid (a 12-carbon saturated fatty acid) in the smooth endoplasmic reticulum of the liver and kidneys.[3][4] This pathway serves as an alternative to the primary beta-oxidation pathway, especially when beta-oxidation is impaired. The formation of dodecanedioic acid involves a three-step enzymatic process.[3][4] Once formed, dodecanedioic acid can undergo beta-oxidation from both ends of the molecule in the peroxisomes to yield shorter-chain dicarboxylic acids, such as succinic acid, which can then enter the citric acid cycle for energy production.[5][6]
Figure 1: Metabolic pathway of dodecanedioic acid formation and degradation.
Quantitative Analysis by LC-MS/MS
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis. This internal standard co-elutes with the analyte and experiences similar ionization effects, allowing for accurate correction of matrix-induced signal suppression or enhancement.
Experimental Workflow
The general workflow for the quantitative analysis of dodecanedioic acid in a biological matrix like plasma involves sample preparation, LC separation, and MS/MS detection.
Figure 2: General experimental workflow for DDDA quantification.
Data Presentation: Method Validation Parameters
The following table summarizes typical performance characteristics for a validated LC-MS/MS method for the quantification of dodecanedioic acid using this compound as an internal standard. These values are exemplary and may vary depending on the specific instrumentation and matrix.
| Parameter | Result |
| Linearity | |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision | |
| Intra-day (%RSD) | < 10% |
| Inter-day (%RSD) | < 15% |
| Accuracy | |
| Intra-day (% Bias) | ± 15% |
| Inter-day (% Bias) | ± 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal, compensated by internal standard |
Data in this table are representative of typical LC-MS/MS assay performance for dicarboxylic acids and should be established for each specific application.
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma
-
Materials and Reagents:
-
Dodecanedioic acid standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
-
-
Procedure:
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
-
LC System: A standard UHPLC or HPLC system.
-
Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution:
| Time (min) | % B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 5 |
| 10.0 | 5 |
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Multiple Reaction Monitoring (MRM) Parameters:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Dodecanedioic Acid | 229.1 | 115.1 | 100 | -20 |
| Dodecanedioic Acid | 229.1 | 211.1 | 100 | -15 |
| This compound | 241.2 | 121.1 | 100 | -20 |
Note: The MRM transitions and collision energies are proposed based on the structure of dodecanedioic acid and should be optimized for the specific instrument used. The precursor ion [M-H]⁻ is selected in the first quadrupole. The product ions can result from fragmentation of the carbon chain.
Conclusion
The LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and specific approach for the quantitative analysis of dodecanedioic acid in biological matrices. The detailed protocols and exemplary validation data presented in these application notes serve as a comprehensive guide for researchers and scientists in the fields of metabolomics, biomarker discovery, and drug development. The provided diagrams offer a clear visualization of the metabolic context and the analytical workflow, facilitating a deeper understanding of the application.
References
- 1. benchchem.com [benchchem.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nssresearchjournal.com [nssresearchjournal.com]
- 6. CA2343985C - Method of analyzing dicarboxylic acids - Google Patents [patents.google.com]
Application Note: Quantitative Analysis of Dicarboxylic Acids in Biological Matrices using Dodecanedioic Acid-¹³C₁₂
Abstract
This application note details robust and sensitive methods for the quantitative analysis of dicarboxylic acids (DCAs) in biological samples, such as plasma, serum, and urine, utilizing Dodecanedioic Acid-¹³C₁₂ as an internal standard. Due to their polarity and low volatility, the analysis of DCAs often requires derivatization prior to chromatographic separation and mass spectrometric detection.[1][2][3] Two primary methodologies are presented: Gas Chromatography-Mass Spectrometry (GC-MS) following silylation and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) after esterification. These methods are crucial for researchers in drug development and life sciences investigating metabolic pathways and identifying potential disease biomarkers.[4] Dodecanedioic Acid-¹³C₁₂ is an ideal internal standard for these analyses due to its structural similarity to endogenous long-chain DCAs and its distinct mass, ensuring accurate quantification.[5]
Introduction
Dicarboxylic acids are important intermediates in various metabolic processes, including fatty acid ω-oxidation and the tricarboxylic acid (TCA) cycle.[6][7] Aberrant levels of specific DCAs in biological fluids can be indicative of inborn errors of metabolism or other pathological conditions.[8] Consequently, the accurate and precise quantification of these molecules is of significant interest to researchers and clinicians.
The analysis of DCAs presents analytical challenges due to their high polarity, low volatility, and poor ionization efficiency, particularly in electrospray ionization (ESI) mass spectrometry.[6] To overcome these challenges, derivatization is commonly employed to enhance their analytical properties.[1][9] This application note provides detailed protocols for two validated methods for the quantification of a range of dicarboxylic acids using a stable isotope-labeled internal standard, Dodecanedioic Acid-¹³C₁₂.
Experimental Protocols
Method 1: GC-MS Analysis of Dicarboxylic Acids
This protocol outlines the analysis of DCAs using Gas Chromatography-Mass Spectrometry (GC-MS) following a silylation derivatization step. Silylation increases the volatility of the DCAs, making them amenable to GC analysis.[10][11]
1. Sample Preparation (Liquid-Liquid Extraction)
a. To 100 µL of plasma, serum, or urine in a microcentrifuge tube, add 10 µL of Dodecanedioic Acid-¹³C₁₂ internal standard solution (10 µg/mL in methanol). b. Add 500 µL of acidified ethyl acetate (with 0.1% formic acid) to the sample. c. Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction. d. Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous phases. e. Carefully transfer the upper organic layer to a clean glass tube. f. Repeat the extraction with an additional 500 µL of acidified ethyl acetate and combine the organic layers. g. Evaporate the pooled organic solvent to complete dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization (Silylation)
a. To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.[11] b. Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or oven.[11] c. After incubation, allow the sample to cool to room temperature before injection into the GC-MS system.
3. GC-MS Instrumental Analysis
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: DB-5ms capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280°C.
-
Split Ratio: 10:1.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
References
- 1. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CA2343985C - Method of analyzing dicarboxylic acids - Google Patents [patents.google.com]
- 3. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Dietary dicarboxylic acids provide a nonstorable alternative fat source that protects mice against obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gas chromatography--mass spectrometry (GC--MS) diagnosis of two cases of medium chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Dodecanedioic Acid-13C12 in Metabolomics and Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Dodecanedioic Acid-13C12 is a stable isotope-labeled derivative of the naturally occurring C12 dicarboxylic acid. Its applications in metabolomics and lipidomics primarily revolve around its use as a highly specific internal standard for mass spectrometry-based quantification and as a metabolic tracer to investigate fatty acid metabolism.
1. Internal Standard for Accurate Quantification of Dicarboxylic Acids:
Long-chain dicarboxylic acids are important metabolites that can be indicative of various metabolic states and diseases. Their accurate quantification in biological matrices such as plasma, urine, and cerebrospinal fluid is crucial for biomarker discovery and clinical research. This compound serves as an ideal internal standard for the quantification of endogenous dodecanedioic acid and other structurally related dicarboxylic acids by liquid chromatography-mass spectrometry (LC-MS).[1][2] As a stable isotope-labeled internal standard, it exhibits nearly identical chemical and physical properties to its unlabeled counterpart, ensuring similar extraction efficiency, chromatographic retention, and ionization response.[3] This allows for the correction of variability introduced during sample preparation and analysis, leading to highly accurate and precise quantification.[4][5]
Key Advantages as an Internal Standard:
-
High Accuracy and Precision: Minimizes analytical variability.
-
Co-elution with Analyte: Ensures that matrix effects are comparable for the standard and the analyte.
-
Specificity: The known mass shift of +12 amu allows for unambiguous detection and quantification.
2. Metabolic Tracer for Studying Fatty Acid Omega-Oxidation:
This compound can be used as a tracer to study the metabolic flux through the omega-oxidation pathway of fatty acids.[6] Omega-oxidation is an alternative route to beta-oxidation for fatty acid degradation, and its dysregulation has been implicated in various metabolic disorders.[7][8] By introducing this compound into a biological system (e.g., cell culture or animal model), researchers can trace the incorporation of the 13C label into downstream metabolites of the omega-oxidation pathway, such as shorter-chain dicarboxylic acids.[9] This allows for the quantitative measurement of metabolic flux through this pathway under different physiological or pathological conditions.[10][11]
Applications in Metabolic Flux Analysis:
-
Pathway Elucidation: Tracing the fate of the 13C label helps to identify and confirm the activity of specific metabolic pathways.
-
Flux Quantification: Measuring the rate of 13C incorporation provides a quantitative measure of the metabolic activity of the pathway.
-
Disease Research: Investigating changes in omega-oxidation flux in response to disease or drug treatment.
Quantitative Data Summary
Table 1: Representative Calibration Curve for Dodecanedioic Acid Quantification using this compound as an Internal Standard.
| Analyte Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,250 | 50,500 | 0.0248 |
| 5 | 6,300 | 51,000 | 0.1235 |
| 10 | 12,800 | 50,800 | 0.2520 |
| 50 | 65,000 | 51,200 | 1.2695 |
| 100 | 132,000 | 50,900 | 2.5933 |
| 500 | 665,000 | 51,100 | 13.0137 |
| 1000 | 1,350,000 | 50,700 | 26.6272 |
Table 2: Hypothetical Metabolic Flux Data from a this compound Tracing Experiment.
| Metabolite | 13C Isotopologue | Peak Area (Labeled) | Peak Area (Unlabeled) | % Label Incorporation |
| Dodecanedioic Acid | M+12 | 1,500,000 | 25,000 | 98.3 |
| Decanedioic Acid | M+10 | 75,000 | 150,000 | 33.3 |
| Octanedioic Acid | M+8 | 25,000 | 200,000 | 11.1 |
| Adipic Acid | M+6 | 10,000 | 300,000 | 3.2 |
| Succinic Acid | M+4 | 5,000 | 500,000 | 1.0 |
Experimental Protocols
Protocol 1: Quantification of Endogenous Dodecanedioic Acid in Human Plasma using this compound as an Internal Standard
1. Objective:
To accurately quantify the concentration of dodecanedioic acid in human plasma samples using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
2. Materials:
-
Human plasma samples (collected in EDTA tubes)[12]
-
This compound (Internal Standard, IS)
-
Dodecanedioic Acid (Analytical Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
LC-MS vials
3. Sample Preparation:
-
Thaw Samples: Thaw frozen plasma samples on ice.[12]
-
Prepare Internal Standard Spiking Solution: Prepare a 1 µg/mL stock solution of this compound in methanol.
-
Protein Precipitation and Extraction:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the 1 µg/mL this compound internal standard solution.
-
Add 400 µL of ice-cold methanol to precipitate proteins.[13]
-
Vortex for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Collect Supernatant: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Dry Down: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol:water.
-
Transfer to Vial: Transfer the reconstituted sample to an LC-MS vial for analysis.
4. LC-MS/MS Analysis:
-
LC System: UPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
Dodecanedioic Acid (Analyte): Q1: 229.1 -> Q3: 211.1
-
This compound (IS): Q1: 241.1 -> Q3: 223.1
-
5. Data Analysis:
-
Peak Integration: Integrate the peak areas for both the analyte and the internal standard.
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of unlabeled dodecanedioic acid and a fixed concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Quantification: Determine the concentration of dodecanedioic acid in the plasma samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Metabolic Flux Analysis of Omega-Oxidation using this compound as a Tracer in Cell Culture
1. Objective:
To trace the metabolic fate of dodecanedioic acid through the omega-oxidation pathway in cultured liver cells (e.g., HepG2) and quantify the incorporation of 13C into downstream dicarboxylic acids.
2. Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Bovine Serum Albumin (BSA, fatty acid-free)
-
Phosphate Buffered Saline (PBS)
-
Methanol, Acetonitrile, Water (LC-MS grade)
-
6-well cell culture plates
3. Experimental Procedure:
-
Cell Seeding: Seed HepG2 cells in 6-well plates and grow to ~80% confluency.
-
Prepare Labeling Medium:
-
Dissolve this compound in a small amount of ethanol.
-
Complex the labeled fatty acid with fatty acid-free BSA in serum-free DMEM to a final concentration of 100 µM.
-
-
Labeling Experiment:
-
Wash the cells twice with warm PBS.
-
Replace the growth medium with the this compound labeling medium.
-
Incubate for a defined period (e.g., 24 hours) at 37°C and 5% CO2.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Processing:
-
Transfer the supernatant to a new tube.
-
Evaporate to dryness under a stream of nitrogen.
-
Reconstitute in 100 µL of 50:50 (v/v) methanol:water.
-
Transfer to an LC-MS vial for analysis.
-
4. LC-MS Analysis:
-
LC System and Conditions: As described in Protocol 1.
-
MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to resolve isotopologues.
-
Acquisition Mode: Full scan mode in negative ESI.
-
Data Analysis:
-
Extract ion chromatograms for the expected unlabeled and 13C-labeled dicarboxylic acids (e.g., dodecanedioic, decanedioic, octanedioic, adipic, and succinic acids).
-
Calculate the percentage of label incorporation for each metabolite by dividing the peak area of the labeled isotopologue by the sum of the peak areas of all isotopologues for that metabolite.
-
Visualizations
References
- 1. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]
- 2. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]
- 8. byjus.com [byjus.com]
- 9. Omega oxidation - Wikipedia [en.wikipedia.org]
- 10. metsol.com [metsol.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Serum/Plasma Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: Quantification of Dicarboxylic Acids by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicarboxylic acids (DCAs) are a class of organic molecules containing two carboxylic acid functional groups. They are key intermediates in various metabolic pathways, including fatty acid oxidation and the tricarboxylic acid (TCA) cycle.[1][2] The accurate quantification of DCAs in biological matrices such as plasma, serum, and urine is crucial for the study of metabolic disorders, biomarker discovery, and monitoring disease progression.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for DCA analysis due to its high sensitivity, selectivity, and throughput.[5]
This document provides detailed protocols for the quantification of dicarboxylic acids using LC-MS/MS, including methods with and without chemical derivatization.
Analytical Challenges and Strategies
The analysis of dicarboxylic acids by LC-MS/MS presents challenges due to their high polarity, which results in poor retention on conventional reversed-phase chromatography columns, and inefficient ionization by electrospray ionization (ESI). To overcome these issues, two primary strategies are employed:
-
Derivatization: Chemical derivatization is a common approach to decrease the polarity of DCAs and improve their ionization efficiency. Two effective methods are:
-
Esterification: This method involves converting the carboxylic acid groups into esters, typically using butanolic HCl to form dibutyl esters. This derivatization enhances chromatographic retention and allows for sensitive detection in positive ion mode ESI.[3][4]
-
Charge-Reversal Derivatization: This technique utilizes reagents like phenylenediamine to introduce a readily ionizable group with a positive charge, significantly enhancing sensitivity.[6]
-
-
No Derivatization: Direct analysis of underivatized DCAs is also possible, often employing specialized chromatography columns or mobile phase conditions to achieve sufficient retention and separation.[7]
Experimental Protocols
This section details the methodologies for the quantification of dicarboxylic acids in biological samples using LC-MS/MS.
Protocol 1: Quantification of Dicarboxylic Acids by Esterification
This protocol is particularly suitable for the high-throughput analysis of short-chain dicarboxylic acids like methylmalonic acid (MMA) and its isomer succinic acid.[3][4]
1. Sample Preparation
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of serum, plasma, or urine.
-
Internal Standard Spiking: Add the internal standard solution (e.g., deuterated MMA) to each sample, calibrator, and quality control sample.
-
Extraction: Add 500 µL of methyl-tert-butyl ether (MTBE) to each tube. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the tubes at 13,000 x g for 5 minutes.
-
Solvent Transfer: Transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Derivatization: Add 100 µL of 3 M butanolic HCl to the dried extract. Seal the tubes and incubate at 65°C for 20 minutes to form the dibutyl esters.
-
Final Evaporation: Evaporate the butanolic HCl to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of a suitable mobile phase mixture (e.g., 80:20 Water:Methanol). Vortex to mix and transfer to an autosampler vial.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Gradient: A rapid gradient can be employed, starting at a low percentage of organic phase and ramping up to elute the derivatized analytes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Protocol 2: Quantification of Dicarboxylic Acids by Charge-Reversal Derivatization
This method offers enhanced sensitivity for a broader range of carboxylic acid-containing metabolites.[6]
1. Sample Preparation
-
Protein Precipitation: For plasma or serum samples, perform protein precipitation by adding 3 volumes of cold acetonitrile containing internal standards. For urine samples, a dilution step may be sufficient.[8][9]
-
Centrifugation: Vortex the samples and then centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a new tube.
-
Derivatization: Add the derivatization reagent (e.g., phenylenediamine-based reagent) and a coupling agent. The reaction can be catalyzed by a base such as N,N-Diisopropylethylamine (DIPEA). Incubate the mixture at 60°C for 30 minutes.
-
Reaction Quenching: Stop the reaction by adding a small volume of formic acid.
-
Final Centrifugation: Centrifuge the sample to pellet any precipitates.
-
Transfer: Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient starting with a low percentage of organic phase, ramping up to elute the derivatized analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.4 mL/min
-
Injection Volume: 2-5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: ESI in positive ion mode
-
Detection Mode: MRM
Quantitative Data Summary
The following tables summarize the quantitative performance data for the LC-MS/MS analysis of various dicarboxylic acids.
Table 1: Quantitative Performance for Methylmalonic Acid (MMA) Analysis
| Parameter | Value | Reference |
| Linearity | Up to 150 µmol/L | [3][4] |
| Limit of Quantification (LOQ) | 0.1 µmol/L | [3][4] |
| Limit of Detection (LOD) | 0.05 µmol/L | [3][4] |
| Imprecision | ≤7.5% | [3][4] |
Table 2: Quantitative Performance for TCA Cycle Intermediates (including Succinic Acid)
| Analyte | Linearity (r²) | LOD (nM) | LOQ (nM) | Reference |
| Succinic Acid | >0.9998 | <60 | Not specified | [10][11] |
| Fumaric Acid | >0.9998 | >60 | Not specified | [10][11] |
| Malic Acid | >0.9998 | <60 | Not specified | [10][11] |
Table 3: Quantitative Performance for Various Dicarboxylic Acids with Phenylenediamine Derivatization
| Analyte | Linearity (ng/mL) | LOD (ng/mL) | Reference |
| Dicarboxylic Acids | 0.1 - 10,000 | as low as 0.01 | [12] |
Visualizations
Experimental Workflow
Caption: General workflow for dicarboxylic acid quantification by LC-MS/MS.
Dicarboxylic Acid Metabolism
References
- 1. grokipedia.com [grokipedia.com]
- 2. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MMA & Succinic Acid in Plasma by LC–MS | Phenomenex [phenomenex.com]
- 8. Characterization of LC-MS based urine metabolomics in healthy children and adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Metabolic Flux Analysis Using Dodecanedioic Acid-¹³C₁₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as ¹³C-labeled compounds, allows for the precise tracking of atoms through metabolic pathways. Dodecanedioic acid (DDA), a 12-carbon dicarboxylic acid, serves as an alternative energy substrate that can replenish the Krebs cycle.[1] By using Dodecanedioic Acid-¹³C₁₂ (¹³C-DDA) as a tracer, researchers can elucidate the metabolic fate of this long-chain dicarboxylic acid and its contribution to central carbon metabolism, particularly in disease states with impaired fatty acid oxidation.[1]
These application notes provide a comprehensive overview and detailed protocols for utilizing Dodecanedioic Acid-¹³C₁₂ in metabolic flux analysis studies.
Principle of Dodecanedioic Acid-¹³C₁₂ Tracing
Dodecanedioic acid is metabolized through β-oxidation in both mitochondria and peroxisomes.[2] This process shortens the carbon chain, yielding acetyl-CoA and succinyl-CoA.[2] When fully labeled Dodecanedioic Acid-¹³C₁₂ is introduced to cells, the ¹³C atoms are incorporated into these key intermediates. Succinyl-CoA, a five-carbon intermediate of the Tricarboxylic Acid (TCA) cycle, directly enters the cycle, leading to the labeling of all downstream TCA cycle intermediates. The generated ¹³C-labeled acetyl-CoA also enters the TCA cycle by condensing with oxaloacetate to form citrate. By measuring the mass isotopomer distributions (MIDs) of these intermediates using mass spectrometry, the metabolic flux through these pathways can be quantified.
Applications in Research and Drug Development
-
Understanding Disease Metabolism: Elucidating metabolic reprogramming in diseases such as type 2 diabetes, obesity, and inborn errors of fatty acid metabolism where DDA can serve as an alternative fuel source.[1][3][4]
-
Therapeutic Development: Evaluating the efficacy of drugs designed to modulate fatty acid oxidation or anaplerotic pathways.
-
Investigating Organ-Specific Metabolism: Tracing the contribution of DDA to the energy metabolism of specific organs like the liver and muscle.[4]
-
Bioprocess Optimization: In biotechnological applications, understanding and engineering metabolic pathways for the production of valuable chemicals.
Experimental Workflow
A typical metabolic flux analysis experiment using Dodecanedioic Acid-¹³C₁₂ involves several key steps, from cell culture and tracer incubation to sample analysis and data interpretation.
Detailed Experimental Protocols
The following protocols are generalized for in vitro cell culture experiments and should be optimized for specific cell types and experimental conditions.
Protocol 1: Cell Culture and ¹³C-Dodecanedioic Acid Labeling
Materials:
-
Mammalian cells of interest (e.g., primary hepatocytes, cancer cell lines)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Dodecanedioic Acid-¹³C₁₂ (powder form)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Sterile, cell culture-treated plates or flasks
-
Incubator (37°C, 5% CO₂)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Liquid nitrogen
Procedure:
-
Cell Seeding: Seed cells at a density that will result in approximately 80-90% confluency at the time of harvest. Allow cells to adhere and grow for 24-48 hours.
-
Preparation of ¹³C-DDA-BSA Conjugate:
-
Prepare a stock solution of Dodecanedioic Acid-¹³C₁₂ in ethanol or DMSO.
-
Prepare a stock solution of fatty acid-free BSA in sterile water.
-
Slowly add the ¹³C-DDA stock solution to the BSA solution while stirring to create a molar ratio of approximately 4:1 (DDA:BSA). This enhances the solubility and bioavailability of the long-chain dicarboxylic acid.
-
Sterile-filter the final solution.
-
-
Labeling Medium Preparation: Prepare the cell culture medium by supplementing it with the ¹³C-DDA-BSA conjugate to a final concentration typically ranging from 50 to 200 µM. The unlabeled dodecanedioic acid should be absent from this medium.
-
Isotopic Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed sterile PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to achieve isotopic steady-state. The optimal time should be determined empirically for the specific cell type.
-
-
Metabolic Quenching and Cell Harvesting:
-
At each time point, rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer.
-
Aspirate the PBS and flash-freeze the cell monolayer by adding liquid nitrogen directly to the culture vessel.
-
Store the plates at -80°C until metabolite extraction.
-
Protocol 2: Metabolite Extraction
Materials:
-
Extraction solvent: 80% methanol (LC-MS grade), pre-chilled to -80°C
-
Cell scraper, pre-chilled
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of reaching -9°C
Procedure:
-
Place the frozen cell culture plates on dry ice.
-
Add a sufficient volume of the pre-chilled 80% methanol extraction solvent to cover the cell monolayer (e.g., 1 mL for a 6-well plate well).
-
Using a pre-chilled cell scraper, scrape the cells in the extraction solvent.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes for 30 seconds and place them on dry ice for 20 minutes.
-
Centrifuge the samples at maximum speed for 15 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
Protocol 3: Mass Spectrometry Analysis and Data Processing
Instrumentation:
-
High-resolution mass spectrometer coupled with a liquid chromatography system (LC-MS/MS), such as a Q-TOF or Orbitrap instrument.
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in an appropriate solvent (e.g., 50% methanol) suitable for your chromatography method.
-
Chromatographic Separation: Separate the metabolites using a suitable LC method, such as reversed-phase or HILIC chromatography.
-
Mass Spectrometry Analysis:
-
Acquire data in full scan mode to detect all ions within a specified mass range.
-
Use a targeted approach (e.g., parallel reaction monitoring) to obtain fragmentation data for specific metabolites of interest (e.g., TCA cycle intermediates) to confirm their identity.
-
-
Data Processing:
-
Identify the peaks corresponding to the metabolites of interest based on their retention time and accurate mass.
-
Determine the mass isotopomer distributions (MIDs) for each metabolite. This involves calculating the relative abundance of each isotopologue (M+0, M+1, M+2, etc.).
-
Correct the raw MIDs for the natural abundance of ¹³C and other heavy isotopes.
-
Data Presentation
Quantitative data from ¹³C-DDA tracing experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Hypothetical Mass Isotopomer Distributions of TCA Cycle Intermediates after Labeling with Dodecanedioic Acid-¹³C₁₂.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Citrate | 30.5 | 5.2 | 45.8 | 4.1 | 12.3 | 1.8 | 0.3 |
| α-Ketoglutarate | 35.1 | 6.3 | 10.2 | 38.9 | 8.7 | 0.8 | - |
| Succinate | 28.9 | 4.8 | 8.5 | 9.2 | 48.6 | - | - |
| Fumarate | 32.4 | 5.1 | 9.1 | 10.3 | 43.1 | - | - |
| Malate | 31.7 | 5.5 | 9.8 | 11.1 | 41.9 | - | - |
Note: This table presents hypothetical data for illustrative purposes. Actual MIDs will vary depending on the cell type, experimental conditions, and the relative activity of different metabolic pathways.
Visualization of Metabolic Pathways
The metabolic fate of Dodecanedioic Acid-¹³C₁₂ can be visualized to better understand its entry into central carbon metabolism.
Conclusion
The use of Dodecanedioic Acid-¹³C₁₂ as a tracer in metabolic flux analysis provides a valuable tool for investigating fatty acid metabolism and anaplerosis. The protocols and guidelines presented here offer a framework for designing and conducting these experiments. Careful optimization of experimental parameters and rigorous data analysis are essential for obtaining accurate and meaningful insights into cellular metabolism. This approach has significant potential to advance our understanding of metabolic regulation in health and disease and to aid in the development of novel therapeutic strategies.
References
- 1. Metabolic Outcomes of Anaplerotic Dodecanedioic Acid Supplementation in Very Long Chain Acyl-CoA Dehydrogenase (VLCAD) Deficient Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dodecanedioic acid overcomes metabolic inflexibility in type 2 diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dodecanedioic acid prevents and reverses metabolic‐associated liver disease and obesity and ameliorates liver fibrosis in a rodent model of diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Derivatization of Dodecanedioic Acid-¹³C₁₂ for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecanedioic acid (DDDA), a C12 α,ω-dicarboxylic acid, and its isotopically labeled internal standards like Dodecanedioic Acid-¹³C₁₂ are crucial in various research and development applications, including metabolic flux analysis and pharmacokinetic studies. Due to its low volatility and high polarity, direct analysis of DDDA by gas chromatography-mass spectrometry (GC-MS) is challenging, often resulting in poor chromatographic peak shape and thermal degradation.[1] Chemical derivatization is therefore essential to convert the polar carboxyl groups into less polar, more volatile derivatives suitable for GC-MS analysis.[2][3][4][5]
This document provides detailed protocols for two common and effective derivatization methods for Dodecanedioic Acid-¹³C₁₂: silylation and esterification . The choice between these methods may depend on factors such as the sample matrix, available reagents, and the required stability of the derivatives.[1]
Derivatization Methods: A Comparative Overview
Both silylation and esterification are highly effective for derivatizing dicarboxylic acids.[1][6] Silylation is often faster and can be more efficient, but the resulting derivatives are more sensitive to moisture.[1][7] Esterification, on the other hand, produces very stable derivatives, making it a robust choice for many applications.[1]
| Feature | Silylation (BSTFA/MSTFA) | Esterification (BF₃-Butanol) |
| Reagents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like Trimethylchlorosilane (TMCS) | Boron trifluoride-butanol solution (BF₃-butanol) |
| Reaction Time | Typically 30-60 minutes[1][3] | Typically 10-15 minutes[1] (excluding extraction) |
| Reaction Temperature | 60-70°C[1][3] | 60°C[1] |
| Derivative Stability | Moisture-sensitive, recommended to analyze within 24 hours[1] | Very stable[1] |
| Byproducts | Volatile and generally non-interfering[2] | Requires extraction to remove excess reagents and byproducts[1] |
| General Sensitivity | Low detection limits (≤ 2 ng/m³) for dicarboxylic acids[6][7] | Low detection limits (≤ 4 ng/m³) for dicarboxylic acids[6] |
| Reproducibility | High reproducibility (RSD% ≤ 10%) for dicarboxylic acids[6][7] | Satisfactory reproducibility (RSD% ≤ 15%) for dicarboxylic acids[6] |
Experimental Workflow
The general workflow for the derivatization and analysis of Dodecanedioic Acid-¹³C₁₂ is depicted below.
Protocol 1: Silylation using BSTFA
This protocol describes the formation of the bis(trimethylsilyl) ester of Dodecanedioic Acid-¹³C₁₂ using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Silylation involves replacing the active hydrogen atoms of the carboxylic acid groups with a trimethylsilyl (TMS) group.[2][5]
Materials
-
Dodecanedioic Acid-¹³C₁₂ sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or acetonitrile
-
Reaction vials with screw caps
-
Heating block or water bath
Procedure
-
Sample Preparation: Place 1-5 mg of the dried Dodecanedioic Acid-¹³C₁₂ sample into a reaction vial. Ensure all glassware is thoroughly dried to prevent hydrolysis of the silylating reagent and the product.[1]
-
Solvent and Reagent Addition: Add 200 µL of anhydrous pyridine or acetonitrile to dissolve the sample. Add 100 µL of BSTFA (with 1% TMCS).[1] The TMCS acts as a catalyst, increasing the reactivity of the reagent, which is particularly useful for sterically hindered or slowly reacting compounds.[2]
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.[1]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample can be directly injected into the GC-MS system. It is recommended to analyze the sample within 24 hours as silyl derivatives can be prone to hydrolysis.[1]
Protocol 2: Esterification using BF₃-Butanol
This protocol details the formation of the dibutyl ester of Dodecanedioic Acid-¹³C₁₂ using a boron trifluoride-butanol solution.
Materials
-
Dodecanedioic Acid-¹³C₁₂ sample
-
BF₃-butanol solution (e.g., 14% w/v)
-
n-hexane
-
Deionized water
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Reaction vials with screw caps
-
Heating block or water bath
-
Vortex mixer
Procedure
-
Sample Preparation: Weigh 1-10 mg of the Dodecanedioic Acid-¹³C₁₂ sample into a reaction vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen.[1]
-
Reagent Addition: Add 2 mL of the BF₃-butanol solution to the vial containing the dry sample.[1]
-
Reaction: Securely cap the vial and heat the mixture at 60°C for 10-15 minutes in a heating block or water bath.[1]
-
Extraction:
-
Phase Separation: To aid in phase separation and remove excess butanol, add 1 mL of a saturated sodium chloride solution and vortex again.[1]
-
Isolation: Allow the layers to separate. Carefully transfer the upper organic layer (n-hexane) to a clean vial.[1]
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.[1]
-
Analysis: The sample is now ready for injection into the GC-MS system.[1]
GC-MS Parameters
The following are general GC-MS parameters that can be used as a starting point for the analysis of derivatized Dodecanedioic Acid-¹³C₁₂. These may require optimization based on the specific instrumentation used.[1]
-
GC Column: A nonpolar or semi-polar column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness), is typically used.
-
Injection Mode: Splitless injection is often preferred for trace analysis.
-
Injector Temperature: 250-280°C
-
Oven Temperature Program:
-
Initial temperature: 80-100°C, hold for 1-2 minutes
-
Ramp: 10-20°C/minute to 280-300°C
-
Final hold: 5-10 minutes
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for quantitative analysis to enhance sensitivity and selectivity. The specific ions to monitor will depend on the derivative formed (trimethylsilyl or butyl ester) and should be determined by analyzing a standard of the derivatized Dodecanedioic Acid-¹³C₁₂.
Conclusion
Both silylation and esterification are robust methods for the derivatization of Dodecanedioic Acid-¹³C₁₂ for GC-MS analysis. The choice of method will depend on the specific requirements of the study. Proper implementation of these protocols will enable accurate and reproducible quantification of this important isotopically labeled compound in various research and development settings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. gcms.cz [gcms.cz]
- 5. nbinno.com [nbinno.com]
- 6. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Dodecanedioic Acid-13C12
Introduction
Dodecanedioic Acid-13C12 (¹³C₁₂-DDDA) is the stable isotope-labeled form of dodecanedioic acid (DDDA), a naturally occurring C12 α,ω-dicarboxylic acid. In analytical chemistry and metabolomics, ¹³C₁₂-DDDA serves as an ideal internal standard for quantification of endogenous DDDA and other related dicarboxylic acids using isotope dilution mass spectrometry.[1][2] The use of a stable isotope-labeled internal standard is considered the gold standard in mass spectrometry-based quantification, as it accurately corrects for variations in sample extraction, derivatization efficiency, injection volume, and matrix-induced ion suppression.[3][4] ¹³C₁₂-DDDA co-elutes with the unlabeled analyte and exhibits nearly identical chemical and physical properties, ensuring high accuracy and precision in quantitative workflows.[1]
Unlabeled dodecanedioic acid is a relatively polar molecule with low volatility due to its two carboxylic acid groups, which can form strong intermolecular hydrogen bonds.[5] This property makes direct analysis by gas chromatography (GC) challenging, often necessitating a derivatization step to convert the polar carboxyl groups into more volatile esters or silyl derivatives.[5][6] For liquid chromatography-mass spectrometry (LC-MS), derivatization may not be required, but efficient extraction from complex biological matrices is critical. These application notes provide detailed protocols for the use of ¹³C₁₂-DDDA as an internal standard for sample preparation from biological matrices for both LC-MS/MS and GC-MS analysis.
Quantitative Data Summary
While direct quantitative performance data for this compound is not extensively published, the following table summarizes typical efficiencies for derivatization methods commonly applied to long-chain fatty and dicarboxylic acids, which are analogous to the protocols described below.[5]
| Derivatization Method | Reagent | Typical Efficiency (%) | Relative Standard Deviation (RSD %) | Key Advantages & Disadvantages |
| Esterification (Butylation) | Boron Trifluoride in Butanol (BF₃-Butanol) | > 95 | < 5 | Advantages: Stable derivatives, clean reaction with volatile by-products. Disadvantages: Can be moisture-sensitive, requires heating.[5] |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | > 98 | < 3 | Advantages: High efficiency, rapid reaction. Disadvantages: Derivatives can be susceptible to hydrolysis, requiring anhydrous conditions.[5] |
Experimental Protocols
Protocol 1: Extraction from Plasma for LC-MS/MS Analysis
This protocol describes a liquid-liquid extraction (LLE) method for the quantification of DDDA in plasma using ¹³C₁₂-DDDA as an internal standard. The protocol is adapted from established methods for fatty acid analysis from plasma.[7]
Materials:
-
Plasma samples (stored at -70°C)[7]
-
This compound (¹³C₁₂-DDDA) internal standard stock solution
-
0.2 M Sodium Hydroxide (NaOH) in methanol
-
0.5 N Hydrochloric Acid (HCl)
-
Hexane (HPLC grade)[7]
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Acetic Acid
-
Glass centrifuge tubes (15 mL)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Thaw frozen plasma samples on ice.[7] To a glass tube, add 50 µL of plasma.
-
Internal Standard Spiking: Add a known amount of ¹³C₁₂-DDDA internal standard solution to each plasma sample. The amount should be chosen to be within the calibration curve range.
-
Hydrolysis: Add 200 µL of 0.2 M NaOH in methanol to hydrolyze esterified fatty acids. Cap the tube, vortex thoroughly, and incubate at 60°C for 30 minutes.[7]
-
Acidification: Cool the tubes on ice. Acidify the mixture to approximately pH 3 by adding ~100 µL of 0.5 N HCl.[7]
-
Liquid-Liquid Extraction:
-
Sample Concentration: Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.[7]
-
Reconstitution: Reconstitute the dried residue in 200 µL of a suitable solvent for your LC-MS/MS system (e.g., 80:20 methanol:water with 0.04% acetic acid).[7] Vortex to ensure the analyte is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Derivatization for GC-MS Analysis
Due to its low volatility, DDDA and its labeled internal standard require derivatization prior to GC-MS analysis.[5] The following are two common and effective methods.
This method converts carboxylic acids to their butyl ester derivatives, which are more volatile.[5]
Materials:
-
Dried sample extract containing DDDA and ¹³C₁₂-DDDA
-
Boron trifluoride-butanol solution (BF₃-butanol, 14% w/v)
-
Deionized water
-
n-Hexane (GC grade)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Ensure the sample extract containing the analyte and internal standard is completely dry. This can be achieved by evaporation under a stream of nitrogen.[5]
-
Reagent Addition: Add 2 mL of the BF₃-butanol solution to the vial containing the dry sample.[5]
-
Reaction: Securely cap the vial and heat the mixture at 60°C for 10-15 minutes.[5]
-
Extraction: Cool the vial to room temperature. Add 1 mL of deionized water and 1 mL of n-hexane.[5]
-
Phase Separation: Vortex the mixture vigorously for 1 minute to extract the dibutyl dodecanedioate into the n-hexane layer.[5]
-
Sample Collection: Allow the layers to separate. Carefully collect the upper n-hexane layer for GC-MS analysis.
Silylation is a rapid and highly efficient method to create volatile trimethylsilyl (TMS) derivatives.[5]
Materials:
-
Dried sample extract containing DDDA and ¹³C₁₂-DDDA
-
Anhydrous pyridine or acetonitrile
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block
Procedure:
-
Sample Preparation: Place the dried sample extract into a reaction vial. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents and products.[5]
-
Solvent and Reagent Addition: Add 200 µL of anhydrous pyridine or acetonitrile to dissolve the sample. Then, add 100 µL of BSTFA (with 1% TMCS as a catalyst).[5]
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.[5]
-
Cooling: Allow the vial to cool to room temperature.[5]
-
Analysis: The derivatized sample can be directly injected into the GC-MS system. It is recommended to analyze the sample within 24 hours as silyl derivatives can be prone to hydrolysis.[5]
Workflow Visualization
The following diagram illustrates the general experimental workflow for the quantification of Dodecanedioic Acid using ¹³C₁₂-DDDA as an internal standard.
Caption: Workflow for DDDA quantification using a ¹³C₁₂-labeled internal standard.
References
Dodecanedioic Acid-13C12: Application Notes and Protocols for Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Dodecanedioic Acid-13C12 (DDDA-13C12) in drug metabolism and pharmacokinetic (DMPK) studies. The stable isotope-labeled DDDA-13C12 serves as a powerful tool for researchers to trace metabolic pathways, quantify endogenous and exogenous molecules, and act as a reliable internal standard in mass spectrometry-based analyses.
Introduction to Dodecanedioic Acid and Stable Isotope Labeling
Dodecanedioic acid (DDDA) is a naturally occurring dicarboxylic acid that plays a role in fatty acid metabolism.[1] Its stable isotope-labeled counterpart, this compound, in which all twelve carbon atoms are replaced with the heavy isotope ¹³C, is a valuable tracer for metabolic research.[1] Stable isotopes are non-radioactive and safe for use in a wide range of studies, including those involving human subjects.[2] The key advantage of using ¹³C-labeled compounds lies in their chemical identity to the unlabeled endogenous molecules, while their increased mass allows for distinct detection and quantification by mass spectrometry (MS).[2]
Key Applications in Drug Metabolism:
-
Internal Standard for Bioanalysis: DDDA-13C12 is an ideal internal standard for the quantification of unlabeled DDDA and other related dicarboxylic acids in biological matrices. Its similar chemical and physical properties to the analyte ensure comparable extraction efficiency and ionization response, leading to highly accurate and precise measurements.
-
Metabolic Pathway Elucidation: As a metabolic tracer, DDDA-13C12 can be introduced into biological systems to track its metabolic fate. By analyzing the incorporation of ¹³C into downstream metabolites, researchers can elucidate the pathways of fatty acid ω-oxidation and subsequent β-oxidation.[1] This is particularly useful for studying the effects of new drug candidates on lipid metabolism.
-
Pharmacokinetic (PK) Studies: Co-administration of DDDA-13C12 with a drug candidate can help assess the drug's impact on fatty acid metabolism and energy homeostasis.[3] Changes in the pharmacokinetic profile of the labeled dicarboxylic acid can provide insights into drug-induced metabolic alterations.
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving the administration and analysis of dodecanedioic acid. These values can serve as a reference for designing and interpreting experiments using DDDA-13C12.
Table 1: Pharmacokinetic Parameters of Dodecanedioic Acid in Humans
| Parameter | Value | Biological Matrix | Analytical Method | Reference |
| Urinary Excretion (24h) | ~5% of administered dose | Urine | Scintillation Counting | [4] |
| Oxidation (24h) | 81.7 ± 9.5% of administered dose | Expired Air | Scintillation Counting | [4] |
| Maximal Tissue Uptake Rate | 0.38 ± 0.08 mmol/min | Serum | HPLC | [4] |
| Urinary Excretion (24h) | 6.5% of administered dose | Urine | HPLC | [5] |
Table 2: Plasma Concentrations of Dodecanedioic Acid after Infusion in Humans
| Subject Group | AUC of Plasma DDDA (µmol) | Analytical Method | Reference |
| NIDDM Patients | 279.9 ± 42.7 | HPLC | [5] |
| Healthy Controls | 219.7 ± 14.0 | HPLC | [5] |
Experimental Protocols
This section provides detailed protocols for the use of this compound in drug metabolism studies, focusing on its application as an internal standard for LC-MS/MS analysis and as a tracer for metabolic pathway analysis.
Protocol 1: Quantitative Analysis of Dodecanedioic Acid in Human Plasma using DDDA-13C12 as an Internal Standard by LC-MS/MS
This protocol describes a robust method for the accurate quantification of dodecanedioic acid in human plasma using the stable isotope dilution method.
3.1.1. Materials and Reagents
-
Dodecanedioic acid standard (≥99% purity)
-
This compound (as internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
3.1.2. Sample Preparation
-
Thawing: Thaw plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol). Vortex for 10 seconds.[6]
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.[6]
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.[6]
-
Supernatant Transfer: Transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[6]
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[6]
3.1.3. LC-MS/MS Analysis
-
LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
-
Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.
-
MRM Transitions:
-
Dodecanedioic acid: Precursor ion [M-H]⁻ → Product ion
-
This compound: Precursor ion [M+12-H]⁻ → Product ion (Note: Specific product ions should be determined by direct infusion of standards)
-
3.1.4. Data Analysis and Quantification
-
Calibration Curve: Prepare calibration standards by spiking known concentrations of dodecanedioic acid into a blank plasma matrix and adding a constant amount of this compound.
-
Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. Use a linear regression model with appropriate weighting (e.g., 1/x or 1/x²) to fit the curve.[6] Quantify dodecanedioic acid in the study samples by interpolating their peak area ratios from the calibration curve.[6]
Protocol 2: In Vivo Metabolic Tracing Study in a Rodent Model
This protocol outlines a general procedure for an in vivo study in rats to trace the metabolism of this compound and assess the impact of a co-administered drug.
3.2.1. Animal Handling and Dosing
-
Acclimatization: Acclimate animals to the housing conditions for at least one week.
-
Fasting: Fast animals overnight (12-16 hours) with free access to water before dosing.[2]
-
Dosing: Prepare a formulation of this compound and the drug candidate in a suitable vehicle. Administer the formulation via the desired route (e.g., oral gavage or intravenous injection).[2]
3.2.2. Sample Collection
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Urine and Feces Collection: House animals in metabolic cages to collect urine and feces over 24 hours.
-
Tissue Harvesting: At the end of the study, euthanize the animals and harvest relevant tissues (e.g., liver, kidney, adipose tissue).
-
Sample Storage: Store all biological samples at -80°C until analysis.
3.2.3. Sample Processing and Analysis
-
Plasma and Urine: Process as described in Protocol 1 to quantify DDDA-13C12 and its potential ¹³C-labeled metabolites.
-
Tissues: Homogenize tissues in an appropriate buffer, followed by protein precipitation and extraction as described for plasma.
-
Metabolite Identification: Utilize high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to identify potential ¹³C-labeled metabolites by searching for characteristic mass shifts.
3.2.4. Data Analysis
-
Pharmacokinetic Analysis: Calculate key PK parameters for DDDA-13C12 (e.g., Cmax, Tmax, AUC, half-life) using non-compartmental analysis.[7]
-
Metabolic Flux Analysis: For more in-depth studies, employ metabolic flux analysis (MFA) software to model the flow of ¹³C through metabolic pathways.[8][9]
Visualizations
The following diagrams illustrate key concepts and workflows described in these application notes.
References
- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Dodecanedioic acid overcomes metabolic inflexibility in type 2 diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disposition of dodecanedioic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The metabolic effect of dodecanedioic acid infusion in non-insulin-dependent diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. d-nb.info [d-nb.info]
- 9. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
Application Notes and Protocols for the Quantification of Dodecanedioic Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecanedioic acid (DDDA), a 12-carbon dicarboxylic acid, is a metabolite of significant interest in biomedical research. It is primarily formed through the omega-oxidation of fatty acids, particularly lauric acid.[1] This metabolic pathway serves as an alternative to the more common beta-oxidation and gains importance when beta-oxidation is impaired.[1] The omega-oxidation process occurs mainly in the smooth endoplasmic reticulum of the liver and kidneys.[1]
Elevated levels of DDDA and other dicarboxylic acids can be indicative of certain metabolic disorders, especially those affecting fatty acid oxidation.[1] Consequently, the accurate and precise quantification of DDDA in biological matrices such as plasma, urine, and tissues is crucial for its utility as a biomarker.[1][2] Furthermore, DDDA is under investigation for its potential therapeutic applications in conditions like metabolic-associated liver disease, obesity, and type 2 diabetes, making its quantification essential for pharmacokinetic and pharmacodynamic studies in drug development.[2][3]
These application notes provide detailed protocols for the quantitative analysis of dodecanedioic acid in various biological samples using two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of Dodecanedioic Acid Formation
Dodecanedioic acid is synthesized via the omega (ω)-oxidation pathway of fatty acids. This pathway is an alternative to beta-oxidation and becomes more prominent when beta-oxidation is compromised.
Caption: Metabolic pathway of dodecanedioic acid formation via omega-oxidation.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of dodecanedioic acid and the typical performance of analytical methods for its quantification.
Table 1: Pharmacokinetic Parameters of Dodecanedioic Acid
| Biological Matrix | Analyte | Parameter | Value | Method | Species | Reference |
| Plasma | Dodecanedioic Acid (C12) | Half-life | 12.47 minutes | HPLC | Rat | [1] |
| Plasma | Dodecanedioic Acid (C12) | Apparent Volume of Distribution | 0.248 L/kg | HPLC | Rat | [1] |
| Plasma | Dodecanedioic Acid (C12) | Systemic Clearance | 0.0138 L/kg/min | HPLC | Rat | [1] |
| Urine | Dodecanedioic Acid (C12) | % of administered dose excreted in 24h | 3.90 +/- 1.62% | HPLC | Rat | [1] |
| Urine | Dodecanedioic Acid (C12) | % of administered dose excreted in 24h | ~5% | Isotope Tracer | Human | [4] |
| Urine | Dodecanedioic Acid (C12) | % of administered dose excreted in 24h | 1.62% | HPLC | Human | [5] |
Table 2: Typical Quantitative Performance for GC-MS Method
| Parameter | Typical Value | Description |
| Linear Range | 0.5 - 100 µg/mL | The concentration range where the detector response is proportional to the analyte concentration.[6] |
| Correlation Coefficient (r²) | > 0.995 | A measure of the linearity of the calibration curve.[6] |
| Limit of Detection (LOD) | 0.1 µg/mL | The lowest analyte concentration that can be reliably detected.[6] |
| Limit of Quantification (LOQ) | 0.5 µg/mL | The lowest analyte concentration that can be quantitatively determined with precision and accuracy.[6] |
| Precision (%RSD) | < 15% | The relative standard deviation of replicate measurements, indicating reproducibility.[6] |
| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value.[6] |
Experimental Protocols
Protocol 1: Quantification of Dodecanedioic Acid in Human Plasma by LC-MS/MS
This protocol provides a robust method for the sensitive and selective quantification of dodecanedioic acid in human plasma.[1]
1. Materials and Reagents
-
Dodecanedioic acid standard (≥99% purity)
-
Isotopically labeled internal standard (e.g., Dodecanedioic acid-d20)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
2. Sample Preparation
-
Thaw plasma samples on ice.[1]
-
In a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 1 µg/mL in methanol) to 100 µL of plasma.[1]
-
Vortex for 10 seconds.[1]
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.[1]
-
Vortex vigorously for 1 minute.[1]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[1]
3. LC-MS/MS Parameters
| Parameter | Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water[1] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[1] |
| Gradient | Start at 30% B, increase to 95% B over 5 min, hold for 2 min, return to 30% B and re-equilibrate for 3 min.[1] |
| Flow Rate | 0.3 mL/min[1] |
| Column Temperature | 40°C[1] |
| Injection Volume | 5 µL[1] |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative[1] |
| MRM Transitions | Dodecanedioate: Precursor > Product (e.g., m/z 229.1 > 111.1) Internal Standard: Precursor > Product (e.g., m/z 249.2 > 118.1)[1] |
| Collision Energy | Optimize for the specific instrument. |
| Dwell Time | 100 ms[1] |
4. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.[1]
-
Use a linear regression model with a 1/x or 1/x² weighting to fit the calibration curve.[1]
-
Quantify dodecanedioic acid in the plasma samples by interpolating their peak area ratios from the calibration curve.[1]
Protocol 2: Quantification of Dodecanedioic Acid in Human Urine by GC-MS
This protocol details a method for dodecanedioic acid quantification in urine, which requires derivatization to improve volatility for GC-MS analysis.[1] Due to its low volatility, derivatization is often required to convert the carboxylic acid groups into more volatile esters.[2]
1. Materials and Reagents
-
Dodecanedioic acid standard (≥99% purity)
-
Internal standard (e.g., Heptadecanedioic acid)
-
Ethyl acetate (GC grade)
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Sodium chloride
-
Hydrochloric acid (HCl)
-
Human urine
2. Sample Preparation and Derivatization
-
Thaw urine samples to room temperature.
-
To 1 mL of urine, add 10 µL of the internal standard working solution.[1]
-
Add approximately 200 mg of sodium chloride and vortex to dissolve.[1]
-
Adjust the pH to ~1 with HCl.[1]
-
Extract the organic acids by adding 3 mL of ethyl acetate and vortexing for 2 minutes.[1]
-
Centrifuge at 3,000 x g for 5 minutes.[1]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
To the dried extract, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivatives.
3. GC-MS Parameters
| Parameter | Setting |
| GC System | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 280°C |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min |
| Injection Mode | Splitless |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Monitored Ions | Select characteristic ions for derivatized DDDA and the internal standard. |
4. Data Analysis and Quantification Quantification is performed similarly to the LC-MS/MS method, using a calibration curve generated from the peak area ratios of the derivatized analyte to the derivatized internal standard.[1]
Experimental Workflow and Logic
The following diagrams illustrate the general workflow for the quantitative analysis of dodecanedioic acid and the logic behind using an internal standard for accurate quantification.
Caption: General workflow for dodecanedioic acid quantification.
Caption: Logic of internal standard quantification.
Conclusion
The protocols described provide a robust framework for the reliable quantification of dodecanedioic acid in biological samples. Adherence to good laboratory practices, including the use of appropriate quality controls and internal standards, is essential for generating accurate and reproducible results.[6] These methods are applicable to a wide range of research areas, from investigating inborn errors of metabolism to supporting the development of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dodecanedioic acid overcomes metabolic inflexibility in type 2 diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disposition of dodecanedioic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic analysis of dodecanedioic acid in humans from bolus data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Minimizing Ion Suppression with Dodecanedioic Acid-¹³C₁₂
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dodecanedioic Acid-¹³C₁₂ as an internal standard to minimize ion suppression in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my results?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte is reduced by co-eluting components from the sample matrix.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your results.[1] When analyzing complex biological matrices such as plasma or urine, endogenous substances like salts, phospholipids, and proteins can interfere with the ionization of your analyte and its internal standard in the mass spectrometer's ion source.[1][2]
Q2: Why is a stable isotope-labeled (SIL) internal standard like Dodecanedioic Acid-¹³C₁₂ recommended for minimizing ion suppression?
A2: Stable isotope-labeled internal standards are considered the "gold standard" for quantitative LC-MS/MS because they have nearly identical physicochemical properties to the analyte of interest.[3] The fundamental assumption is that the SIL internal standard will co-elute with the analyte and experience the same degree of ion suppression.[3] By measuring the ratio of the analyte signal to the internal standard signal, variations due to ion suppression can be normalized, leading to more accurate and precise quantification.[3]
Q3: Why is a ¹³C-labeled internal standard, like Dodecanedioic Acid-¹³C₁₂, often preferred over a deuterium (²H)-labeled one?
A3: While both are stable isotope-labeled standards, ¹³C-labeled internal standards are often superior for mitigating ion suppression. The substitution of hydrogen with deuterium can sometimes alter the lipophilicity of a molecule, leading to a slight difference in retention time between the analyte and the deuterated internal standard (an "isotope effect").[3][4][5] This chromatographic shift can cause the analyte and the internal standard to elute into regions with different levels of matrix-induced ion suppression, leading to incomplete compensation.[4][5] ¹³C-labeled standards are less prone to this chromatographic shift, ensuring better co-elution and more reliable correction for ion suppression.[5][6]
Troubleshooting Guides
Scenario 1: Low signal for both the analyte (Dodecanedioic Acid) and the internal standard (Dodecanedioic Acid-¹³C₁₂).
-
Likely Cause: Significant ion suppression is affecting both your analyte and internal standard. This is often due to high concentrations of matrix components co-eluting with your compounds of interest, frequently as a result of inadequate sample cleanup.[1]
-
Troubleshooting Steps:
-
Improve Sample Preparation: Enhance your sample cleanup protocol. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective at removing interfering matrix components than simple protein precipitation.[7]
-
Dilute the Sample: Diluting your sample can reduce the concentration of interfering matrix components. However, be mindful that this will also reduce the concentration of your analyte, so this approach is a trade-off.[7][8]
-
Optimize Chromatography: Adjust your chromatographic method to separate the analyte and internal standard from the region of significant ion suppression. A post-column infusion experiment can help identify these regions.
-
Scenario 2: The analyte signal is significantly lower in matrix samples compared to standards in a clean solvent, even with the Dodecanedioic Acid-¹³C₁₂ internal standard.
-
Likely Cause: The internal standard is not fully compensating for the matrix effects, a phenomenon known as "differential ion suppression."[1] Even with a ¹³C-labeled standard, extreme concentrations of co-eluting matrix components can disproportionately affect the ionization of the analyte and the internal standard.
-
Troubleshooting Steps:
-
Quantify Matrix Effects: Perform a quantitative assessment of the matrix effect for both the analyte and the internal standard to confirm differential suppression.
-
Optimize Chromatography: Modify your chromatographic method (e.g., change the gradient, mobile phase composition, or use a different column chemistry) to improve the separation of your analyte and internal standard from the interfering matrix components.
-
Check for Over-concentration of Internal Standard: Ensure the concentration of the internal standard is not excessively high, as in some cases, the internal standard itself can contribute to the suppression of the analyte signal.[9]
-
Quantitative Data Presentation
Table 1: Quantifying Matrix Effects for Dodecanedioic Acid and Dodecanedioic Acid-¹³C₁₂
| Sample Type | Analyte Peak Area (Dodecanedioic Acid) | Internal Standard Peak Area (Dodecanedioic Acid-¹³C₁₂) | Matrix Effect (%) |
| Neat Solution (in solvent) | 1,200,000 | 1,250,000 | N/A |
| Post-extraction Spike (in matrix) | 780,000 | 850,000 | Analyte: 65% IS: 68% |
Matrix Effect (%) is calculated as: (Peak Area in Matrix / Peak Area in Neat Solution) * 100. A value below 100% indicates ion suppression.
Table 2: Example of Differential Ion Suppression
| Sample Lot | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio | % Deviation from Expected Ratio |
| Lot A (Low Suppression) | 950,000 | 1,000,000 | 0.95 | 0% |
| Lot B (High Suppression) | 450,000 | 600,000 | 0.75 | -21% |
This table illustrates how different sample lots can cause varying degrees of ion suppression, and in some cases, affect the analyte and internal standard differently.
Experimental Protocols
Protocol: Post-Column Infusion Experiment to Identify Regions of Ion Suppression
This experiment helps to visualize and identify the regions in your chromatogram where co-eluting matrix components cause ion suppression.
Methodology:
-
System Setup:
-
Configure your LC-MS/MS system with the analytical column and mobile phases intended for your assay.
-
Using a T-connector and a syringe pump, introduce a constant, low flow (e.g., 5-10 µL/min) of a standard solution containing both Dodecanedioic Acid and Dodecanedioic Acid-¹³C₁₂ into the mobile phase stream after the analytical column but before the mass spectrometer's ion source.
-
-
Infusion and Injection:
-
Begin infusing the standard solution to obtain a stable baseline signal for both the analyte and the internal standard.
-
Once a stable baseline is achieved, inject an extracted blank matrix sample (e.g., a protein-precipitated plasma sample without the analyte or internal standard) onto the LC column.
-
-
Data Analysis:
-
Monitor the signal for both the analyte and the internal standard throughout the chromatographic run.
-
Any significant dip or drop in the baseline signal indicates a region where co-eluting matrix components are causing ion suppression. An increase in the signal would indicate ion enhancement.
-
Visualizations
Caption: Ion suppression mechanism in the electrospray ionization (ESI) source.
Caption: Co-elution and compensation using a ¹³C-labeled internal standard.
Caption: A logical workflow for troubleshooting low analyte signals.
References
- 1. benchchem.com [benchchem.com]
- 2. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Dodecanedioic Acid-13C12 solubility in different solvents
Article ID: DDDA-C13-SOL-001 Last Updated: December 13, 2025
This technical support guide provides detailed information on the solubility of Dodecanedioic Acid-13C12, experimental protocols for solubility determination, and troubleshooting advice for common issues encountered during research and development.
A Note on Isotopic Labeling
The quantitative data and general solubility characteristics provided in this guide are based on studies of unlabeled dodecanedioic acid (DDDA). For a heavy isotope-labeled compound like this compound, the fundamental physicochemical properties, including solubility, are not expected to differ significantly from its unlabeled counterpart. Solubility is primarily determined by intermolecular forces, which are minimally affected by the change in nuclear mass.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound, like its unlabeled form, is a long-chain dicarboxylic acid. Its structure, with a 12-carbon backbone, makes it largely nonpolar, while the two terminal carboxylic acid groups provide some hydrophilic character.[1][2] Consequently, it exhibits low solubility in water but is significantly more soluble in various organic solvents.[3][4][5] Its solubility in water is also pH-dependent and increases with temperature.[3][6]
Q2: I am having trouble dissolving this compound in water. What am I doing wrong?
A2: This is a common issue due to the compound's inherently low aqueous solubility, which is less than 0.1 g/L at 20°C.[7][8] To improve dissolution in aqueous media, consider the following:
-
Increase Temperature: Solubility in water increases with temperature.[3]
-
Adjust pH: As a dicarboxylic acid, its solubility will increase significantly in basic solutions (e.g., 5% NaOH or 5% NaHCO3) due to the formation of the more polar carboxylate salt.[8]
-
Use Co-solvents: If permissible for your application, adding a water-miscible organic solvent like ethanol can increase solubility.
Q3: What is the recommended solvent for preparing a stock solution?
A3: For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is an excellent choice, with a reported solubility of ≥ 200 mg/mL.[9] Ethanol is also a good option, with a reported solubility of 0.1 g/mL.[7][8][10] When using DMSO, it is crucial to use a fresh, anhydrous grade, as absorbed moisture can significantly reduce the solubility of the compound.[11]
Q4: My solubility measurements are inconsistent. What are the potential causes?
A4: Inconsistent results in solubility experiments often stem from a few key factors:
-
Insufficient Equilibration Time: It is crucial to ensure the solution has reached equilibrium. This can take anywhere from 24 to 48 hours with continuous agitation.[2]
-
Temperature Fluctuations: Solubility is temperature-dependent. Maintaining a constant temperature with a thermostatic bath is essential for reproducible results.[2]
-
Supersaturation: Rapidly cooling a solution can lead to a supersaturated state, yielding artificially high solubility values. Ensure the system equilibrates properly at the target temperature.
-
Inaccurate Analysis: The method used to quantify the dissolved solute (e.g., gravimetric analysis, titration) must be precise and validated.
Quantitative Solubility Data
The solubility of dodecanedioic acid has been measured in various solvents. The data below is summarized for easy comparison.
Table 1: Solubility of Dodecanedioic Acid in Aqueous Solution
| Temperature (°C) | Molar Solubility (mol/L) |
|---|---|
| 35 | 0.074 |
| 45 | 0.169 |
| 55 | 0.370 |
Data adapted from studies on dicarboxylic acids.[2]
Table 2: Solubility of Dodecanedioic Acid in Organic Solvents
| Solvent | Temperature Range (K) | Solubility Order at a Given Temperature |
|---|---|---|
| Ethanol | 288.15 to 323.15 | 1st (Highest) |
| Acetic Acid | 288.15 to 323.15 | 2nd |
| Acetone | 288.15 to 323.15 | 3rd |
| Butanone | 288.15 to 323.15 | 4th |
| 3-Pentanone | 288.15 to 323.15 | 5th |
| Ethyl Acetate | 288.15 to 323.15 | 6th (Lowest) |
This table indicates the relative order of solubility; at any given temperature within the range, ethanol was the best solvent and ethyl acetate was the poorest among those tested.[12][13]
Experimental Protocols for Solubility Determination
Two common and reliable methods for determining the solubility of a solid compound like this compound are the gravimetric method and the static analytic method.
Protocol 1: Gravimetric Method
This method is a straightforward approach for determining the solubility of a solid in a liquid by evaporating the solvent from a saturated solution and weighing the remaining solute.[2][12]
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed flask. The presence of undissolved solid is essential to confirm saturation.[2]
-
Equilibration: Place the sealed flask in a thermostatic water bath set to the desired temperature. Agitate the mixture continuously for 24-48 hours to ensure equilibrium is reached.[2]
-
Phase Separation: Stop agitation and allow the undissolved solid to settle completely.
-
Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette pre-heated to the experimental temperature to prevent premature crystallization.
-
Solvent Evaporation: Transfer the sampled solution to a pre-weighed container. Carefully evaporate the solvent under reduced pressure or in a fume hood.
-
Analysis: Once the solvent is fully evaporated, weigh the container with the dried solute. The mass of the solute can be used to calculate the solubility in terms of g/L or mol/L.
Protocol 2: Static Analytic Method
This is a precise technique where the composition of the saturated solution is analyzed without evaporation, often using methods like titration or chromatography.[2][12]
Methodology:
-
System Setup: Place a known mass of the solvent into a jacketed glass vessel connected to a thermostatic circulator to maintain a precise temperature.[2]
-
Preparation of Saturated Solution: Add an excess of this compound to the solvent. Stir the mixture continuously to facilitate dissolution.[2]
-
Equilibration: Allow the system to equilibrate at the set temperature for several hours while maintaining stirring. Ensure undissolved solid remains present.[2]
-
Sampling: Stop the stirring and allow the solid to settle. Extract a sample of the clear supernatant.
-
Analysis: Analyze the concentration of the solute in the sample using a suitable analytical technique. For a dicarboxylic acid, this is often done via titration with a standardized base (e.g., NaOH). The solubility can then be calculated from the concentration determined.
Visualized Workflows and Logical Diagrams
Experimental Workflow for Solubility Determination
The following diagram illustrates a generalized workflow for determining the solubility of a compound.
Caption: A generalized experimental workflow for determining compound solubility.
Metabolic and Industrial Context of Dodecanedioic Acid
This diagram shows the relationship between dodecanedioic acid and its roles in metabolism and industrial applications.
References
- 1. corvay-specialty.com [corvay-specialty.com]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. CAS 693-23-2: Dodecanedioic acid | CymitQuimica [cymitquimica.com]
- 5. Page loading... [guidechem.com]
- 6. Dodecanedioic acid - Wikipedia [en.wikipedia.org]
- 7. Dodecanedioic acid | 693-23-2 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. chembk.com [chembk.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Dodecanedioic Acid-¹³C₁₂
This technical support center provides guidance on the stability of Dodecanedioic Acid-¹³C₁₂ in solution for researchers, scientists, and drug development professionals. The information is based on the known properties of dodecanedioic acid and best practices for handling stable isotope-labeled compounds.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of Dodecanedioic Acid-¹³C₁₂ in solution?
Q2: What solvents are recommended for dissolving Dodecanedioic Acid-¹³C₁₂?
A2: Dodecanedioic acid has low solubility in water but is soluble in organic solvents such as alcohols and ether.[2][3] For creating stock solutions, solvents like DMSO-d₆, Methanol-d₄, or Chloroform-d are commonly used, particularly for NMR analysis.[7] The choice of solvent should be guided by the requirements of your specific experimental protocol and the solubility of the compound.
Q3: What are the recommended storage conditions for solutions of Dodecanedioic Acid-¹³C₁₂?
A3: To maximize the shelf-life of Dodecanedioic Acid-¹³C₁₂ solutions, they should be stored at low temperatures. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months to years), freezing at -20°C or -80°C is advisable to minimize potential degradation. It is crucial to use tightly sealed containers to prevent solvent evaporation and contamination.[5][6][8]
Q4: Are there any known incompatibilities for Dodecanedioic Acid-¹³C₁₂?
A4: Dodecanedioic acid is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[2] Contact with these substances should be avoided to prevent chemical reactions that could degrade the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation observed in solution upon storage. | The storage temperature is too low for the solvent used, causing the compound to fall out of solution. The concentration of the solution may be too high for the chosen solvent. | Gently warm the solution to redissolve the precipitate. If precipitation persists, consider diluting the solution or using a different solvent with higher solubility for Dodecanedioic Acid-¹³C₁₂. |
| Inconsistent experimental results over time. | The compound may be degrading in solution. This could be due to improper storage conditions (e.g., exposure to light, elevated temperatures) or reaction with incompatible substances present in the experimental system. | Prepare fresh solutions for critical experiments. Conduct a simple stability check by comparing the performance of a freshly prepared solution with an older one using an appropriate analytical method (e.g., HPLC, LC-MS). Review storage conditions and ensure the absence of incompatible materials. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | These may indicate the presence of impurities from the original material or degradation products formed during storage or sample processing. | Analyze the neat (undissolved) material to check for initial purity. If the neat material is pure, the extra peaks are likely due to degradation. Consider factors such as solvent purity, pH of the solution, and exposure to light or elevated temperatures during sample handling. Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.[6] |
Experimental Protocols
Protocol: Assessment of Solution Stability of Dodecanedioic Acid-¹³C₁₂
This protocol outlines a general method for assessing the stability of Dodecanedioic Acid-¹³C₁₂ in a given solvent over time and at different temperatures.
1. Materials:
- Dodecanedioic Acid-¹³C₁₂
- High-purity solvent (e.g., HPLC-grade methanol, DMSO)
- Volumetric flasks and pipettes
- Amber glass vials with screw caps
- HPLC or LC-MS system with a suitable column (e.g., C18)
2. Procedure:
- Preparation of Stock Solution: Accurately weigh a known amount of Dodecanedioic Acid-¹³C₁₂ and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
- Aliquoting: Aliquot the stock solution into multiple amber glass vials to avoid repeated freeze-thaw cycles of the entire stock.
- Storage Conditions: Store the aliquots under different conditions to be tested (e.g., room temperature, 4°C, -20°C).
- Time Points: Designate specific time points for analysis (e.g., T=0, 1 week, 1 month, 3 months).
- Analysis: At each time point, retrieve an aliquot from each storage condition. Analyze the sample using a validated HPLC or LC-MS method to determine the concentration and purity of Dodecanedioic Acid-¹³C₁₂.
- Data Evaluation: Compare the concentration and purity at each time point to the initial (T=0) values. A significant decrease in concentration or the appearance of new peaks would indicate degradation.
Quantitative Data Summary
As specific stability data for Dodecanedioic Acid-¹³C₁₂ is not publicly available, the following table is a template that can be used to summarize the results from an in-house stability study as described in the protocol above.
Table 1: Hypothetical Stability of Dodecanedioic Acid-¹³C₁₂ (1 mg/mL in Methanol)
| Storage Temperature | Time Point | Purity (%) by HPLC | Concentration (% of Initial) | Observations |
| Room Temperature | 0 | 99.8 | 100.0 | Clear Solution |
| 1 Week | 99.5 | 99.6 | No Change | |
| 1 Month | 98.2 | 98.5 | Slight yellowing | |
| 4°C | 0 | 99.8 | 100.0 | Clear Solution |
| 1 Week | 99.8 | 100.1 | No Change | |
| 1 Month | 99.7 | 99.8 | No Change | |
| -20°C | 0 | 99.8 | 100.0 | Clear Solution |
| 1 Week | 99.8 | 99.9 | No Change | |
| 1 Month | 99.8 | 100.0 | No Change |
Visualizations
Caption: Workflow for assessing the stability of Dodecanedioic Acid-¹³C₁₂ solutions.
References
troubleshooting poor chromatographic peak shape of Dodecanedioic Acid-13C12
Welcome to the technical support center for the analysis of Dodecanedioic Acid-13C12. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you resolve poor chromatographic peak shape and improve your analytical results.
Troubleshooting Guide
This guide addresses the most common peak shape problems encountered during the HPLC analysis of this compound in a direct question-and-answer format.
Problem: Severe Peak Tailing
Q1: My this compound peak is showing significant tailing. What are the most likely causes?
A1: Peak tailing is the most common issue for dicarboxylic acids like dodecanedioic acid.[1] The primary causes are secondary chemical interactions between the analyte and the stationary phase, or issues with the mobile phase.[2][3]
-
Secondary Silanol Interactions: The two carboxyl functional groups on dodecanedioic acid can interact strongly with residual silanol groups on the surface of silica-based columns (e.g., C18).[1][4] These interactions lead to a secondary retention mechanism that causes the peak to tail.
-
Incorrect Mobile Phase pH: If the pH of your mobile phase is not low enough, the carboxyl groups can be partially or fully ionized.[1][5] This can lead to multiple forms of the analyte in solution or undesirable ionic interactions with the stationary phase, resulting in poor peak shape.[6] For acidic compounds, keeping the pH below the pKa is crucial.[5]
-
Column Overload: Injecting too much sample (mass overload) can saturate the stationary phase, leading to peak tailing.[1][2]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the flow path and cause tailing.[2][7] A worn-out column with a degraded stationary phase will also exhibit poor performance.[5]
Q2: How can I systematically troubleshoot and fix the peak tailing for this compound?
A2: Follow these steps to diagnose and resolve the issue:
-
Adjust Mobile Phase pH: This is the most critical parameter. Ensure the mobile phase pH is at least 1-2 units below the first pKa of dodecanedioic acid. A pH of 2.5-3.0 is a good starting point.[1][8] This is typically achieved by adding 0.1% formic acid or phosphoric acid to the aqueous portion of the mobile phase.[1][9] This ensures the carboxyl groups are fully protonated, minimizing secondary interactions.[5][6]
-
Check for Column Overload: Reduce the sample concentration or the injection volume by half.[1][2] If the peak shape improves significantly and becomes more symmetrical, the column was overloaded.
-
Evaluate Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase.[10] If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% Acetonitrile), it can cause peak distortion.[1]
-
Assess Column Health: If the above steps do not resolve the issue, the column may be contaminated or worn out. Try flushing the column with a strong solvent (e.g., 100% Acetonitrile or isopropanol for reversed-phase columns).[1][11] If performance does not improve, substitute the column with a new one to confirm if the old column was the problem.[3] Using a guard column can help extend the life of your analytical column.[5]
Problem: Peak Fronting or Splitting
Q3: My this compound peak is fronting. What does this mean?
A3: Peak fronting, where the front of the peak is less steep than the back, is often caused by column overload (especially volume overload) or a sample solvent mismatch.[1][7] If you are dissolving your sample in a solvent that is stronger than your mobile phase, it can cause the analyte band to spread down the column before the gradient begins, resulting in a fronting peak.[2] To fix this, reduce the injection volume and ensure your sample solvent is the same as or weaker than the initial mobile phase.[1]
Q4: I am observing a split or shoulder peak for a single standard of this compound. What is happening?
A4: Peak splitting for a single analyte can be caused by several issues:[1][7]
-
Partially Blocked Column Frit: Contaminants from the sample or system can block the inlet frit of the column, causing the sample to enter the column unevenly.[7]
-
Column Void or Channeling: A void or channel in the column packing creates two different flow paths for the analyte, resulting in a split peak.[7][11] This can happen if the column is dropped or subjected to extreme pressure shocks.
-
Sample Solvent Incompatibility: Injecting a large volume of a sample solvent that is much stronger than the mobile phase can cause the peak to split.[1]
-
Mobile Phase pH Near Analyte pKa: If the mobile phase pH is very close to the pKa of dodecanedioic acid, both the ionized and non-ionized forms of the molecule can exist simultaneously, potentially leading to a split or broadened peak.[10]
To troubleshoot, first try preparing your sample in the initial mobile phase.[1] If that doesn't work, backflushing the column may dislodge particulates from the frit.[7] If the problem persists across all analytes, it likely indicates a physical problem with the column, which may need to be replaced.[7]
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common HPLC peak shape problems for acidic compounds like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 5. uhplcs.com [uhplcs.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. silicycle.com [silicycle.com]
- 8. asianjpr.com [asianjpr.com]
- 9. Separation of Dodecanedioic acid, dihydrazide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. agilent.com [agilent.com]
addressing matrix effects in Dodecanedioic Acid-13C12 analysis
Welcome to the technical support center for the analysis of Dodecanedioic Acid-13C12. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered in the LC-MS/MS analysis of this compound in biological matrices?
A1: The primary challenge in the LC-MS/MS analysis of this compound is the susceptibility to matrix effects.[1][2] Matrix effects are the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix, such as plasma, urine, or tissue homogenates.[1] These effects can manifest as ion suppression or enhancement, leading to inaccurate and imprecise quantification.[2] For dicarboxylic acids like dodecanedioic acid, phospholipids are a major source of ion suppression in biological samples.
Q2: Why is a stable isotope-labeled internal standard like this compound used, and what are its limitations?
A2: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is highly recommended for accurate quantification. The SIL-IS has nearly identical physicochemical properties to the analyte and will co-elute, experiencing similar extraction inefficiencies and matrix effects. This co-behavior allows for the correction of variability in sample preparation and instrument response. However, it's crucial to ensure complete co-elution of the analyte and the SIL-IS for effective correction.
Q3: What are the recommended MRM transitions for Dodecanedioic Acid?
A3: For the quantitative analysis of dodecanedioic acid in negative ion mode, the precursor ion is the deprotonated molecule [M-H]⁻ at m/z 229.1. Common and intense product ions for multiple reaction monitoring (MRM) are m/z 211.1 and m/z 167.1. It is essential to optimize the collision energy for these transitions on your specific instrument to achieve the best sensitivity.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Low Retention in Reversed-Phase Chromatography
Possible Cause: Dicarboxylic acids are polar and may exhibit poor retention on conventional C18 columns.
Solution:
-
Mobile Phase Acidification: Acidify the mobile phase with a small amount of formic acid (e.g., 0.1%) to suppress the ionization of the carboxylic acid groups, making the analyte less polar and improving retention on a reversed-phase column.
-
Column Selection: Consider using a column with a different stationary phase, such as one designed for polar analytes.
Issue 2: High Signal Variability and Inaccurate Quantification
Possible Cause: Significant and variable matrix effects from the biological sample.
Solutions:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components, particularly phospholipids, before LC-MS/MS analysis. Below is a comparison of common sample preparation techniques. More detailed protocols are provided in the "Experimental Protocols" section.
Technique Principle Advantages Disadvantages Protein Precipitation (PPT) Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile). Simple, fast, and inexpensive. Does not effectively remove phospholipids and other endogenous components, often leading to significant matrix effects. Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent). Can provide cleaner extracts than PPT. Can be labor-intensive, may form emulsions, and the choice of solvent is critical for good recovery.[3] Solid-Phase Extraction (SPE) The analyte is selectively retained on a solid sorbent while interfering components are washed away. Provides cleaner extracts than PPT and LLE, leading to reduced matrix effects. Can be automated.[4] Requires method development to select the appropriate sorbent and optimize wash and elution steps. Can be more expensive than PPT and LLE.[4] -
Use a Stable Isotope-Labeled Internal Standard: As mentioned in the FAQs, this compound is the ideal internal standard to compensate for matrix effects.
Issue 3: Low Signal-to-Noise Ratio
Possible Cause: Contamination of the system or suboptimal instrument parameters.
Solutions:
-
Check for System Contamination:
-
Solvents and Reagents: Use high-purity, LC-MS grade solvents and reagents. Filter mobile phases before use.
-
Plasticware: Use polypropylene or glass tubes and vials to minimize leaching of plasticizers.
-
Carryover: Implement a robust needle wash protocol and inject blank samples between high-concentration samples to monitor for carryover.
-
-
Optimize MS Parameters:
-
Ensure the correct MRM transitions are being used (see FAQ 3).
-
Optimize collision energy and other source parameters for your specific instrument.
-
Quantitative Data on Matrix Effects
| Analyte Class | Sample Matrix | Sample Preparation | Matrix Effect (% Signal Suppression) | Reference |
| Carboxylic Acids | Animal Feces | Aniline Derivatization | ~55% | [5] |
| Carboxylic Acids | Animal Ruminal Fluid | Aniline Derivatization | ~55% | [5] |
| Peptides | Human Plasma | Protein Precipitation (ACN) | Variable, can be significant | [3] |
| Peptides | Human Plasma | Solid-Phase Extraction (MAX) | Generally lower than PPT | [3] |
Experimental Protocols
Protocol 1: Protein Precipitation for Dodecanedioic Acid in Human Plasma
This protocol is a common starting point for sample preparation.
Materials:
-
Human plasma (K2-EDTA)
-
This compound internal standard working solution (e.g., 1 µg/mL in methanol)
-
Ice-cold acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Protocol 2: Solid-Phase Extraction (SPE) for Acidic Compounds from Urine
This is a general protocol for acidic compounds that can be adapted for dodecanedioic acid.[6]
Materials:
-
Mixed-mode SPE columns (hydrophobic and ion-exchange ligands)
-
Urine sample
-
Ammonium acetate buffer
-
Methanol
-
Deionized water
-
Acetic acid
-
Acetonitrile
-
Trifluoroacetic acid
Procedure:
-
Dilute the urine sample with ammonium acetate buffer.
-
Condition the SPE column with methanol followed by ammonium acetate buffer.
-
Load the diluted urine sample onto the column.
-
Wash the column sequentially with ammonium acetate buffer and a 50:50 mixture of methanol and deionized water.
-
Elute the analytes with an 80:20 mixture of methanol and acetic acid.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 98:2:0.1 deionized water:acetonitrile:trifluoroacetic acid).
Protocol 3: Liquid-Liquid Extraction (LLE) for Organic Acids from Urine
This is a general LLE protocol that can be adapted for dodecanedioic acid.[3]
Materials:
-
Urine sample
-
Internal standard solution
-
Ethyl acetate
-
Sodium chloride (NaCl)
-
Hydroxylamine hydrochloride solution
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl) solution
Procedure:
-
To a urine sample equivalent to 1 mg of creatinine, add 40 µL of the internal standard.
-
Add 6 mL of ethyl acetate, 1 g of NaCl, and 500 µL of hydroxylamine hydrochloride solution.
-
Adjust the pH to 14 with NaOH and incubate at 60°C for 30 minutes.
-
After cooling, acidify the mixture with HCl.
-
Extract three times with ethyl acetate.
-
Pool the organic layers and evaporate to dryness.
-
Reconstitute the residue in a suitable solvent for analysis.
Visualizations
Caption: A generalized experimental workflow for the analysis of this compound.
Caption: A troubleshooting decision tree for addressing matrix effects.
Caption: The omega-oxidation pathway for the formation of Dodecanedioic Acid.[7]
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. byjus.com [byjus.com]
Technical Support Center: Dodecanedioic Acid-13C12 Detection
Welcome to the technical support center for improving the sensitivity of Dodecanedioic Acid-13C12 detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing low signal intensity or poor sensitivity for this compound in my LC-MS/MS analysis?
A1: Low sensitivity for this compound is a common issue primarily due to its high polarity, which leads to poor retention on standard reversed-phase columns and inefficient ionization by electrospray ionization (ESI). To overcome this, chemical derivatization is highly recommended to decrease polarity and enhance ionization efficiency.
Q2: What is the recommended derivatization method for this compound?
A2: Esterification with butanolic HCl to form the dibutyl ester of this compound is a robust and widely used method. This derivatization significantly improves its chromatographic behavior and ionization efficiency in positive ion mode ESI. Another effective method is derivatization with 3-nitrophenylhydrazine (3-NPH), which has shown high derivatization efficiency and recovery.
Q3: How do I select the appropriate Multiple Reaction Monitoring (MRM) transitions for this compound?
A3: Since this compound is a stable isotope-labeled internal standard, its MRM transitions will be shifted by the mass of the incorporated isotopes compared to the unlabeled analyte. For the dibutyl ester of this compound, the precursor ion will be the [M+H]+ adduct. The product ions are typically generated from the neutral loss of butene or other fragments from the ester groups. It is crucial to optimize the collision energy for each transition to achieve the highest sensitivity. At least two transitions should be monitored for each analyte for quantification and qualification purposes.
Q4: What are the key considerations for sample preparation to minimize matrix effects?
A4: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis. To mitigate these effects:
-
Utilize a Stable Isotope-Labeled Internal Standard: this compound itself serves as an ideal internal standard to compensate for matrix effects as it co-elutes with the unlabeled analyte and experiences similar ionization suppression or enhancement.
-
Effective Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. For dicarboxylic acids, a weak anion exchange SPE can be effective.
-
Chromatographic Separation: Optimize the LC method to separate the analyte from co-eluting matrix components.
Q5: What are the metabolic pathways involving dodecanedioic acid?
A5: Dodecanedioic acid is metabolized through β-oxidation in both mitochondria and peroxisomes via a carnitine-independent pathway.[1] This process generates acetyl-CoA and succinyl-CoA. Succinyl-CoA is a key intermediate in the Krebs cycle (also known as the tricarboxylic acid or TCA cycle), making dodecanedioic acid an anaplerotic substrate that can replenish Krebs cycle intermediates.[2] This property is particularly relevant in metabolic research and studies of certain metabolic disorders.[2]
Troubleshooting Guides
This section provides structured guidance to troubleshoot common issues during the analysis of this compound.
Issue 1: Low or No Signal for this compound
| Possible Cause | Recommended Action |
| Inefficient Ionization | Dodecanedioic acid ionizes poorly in its native form. Derivatize the sample to form a less polar ester (e.g., dibutyl ester) and analyze in positive ion mode. |
| Incorrect MS Parameters | Infuse a standard solution of derivatized this compound directly into the mass spectrometer to optimize precursor and product ions, collision energy, and other source parameters. |
| Poor Chromatographic Peak Shape | Adjust the mobile phase composition. For reversed-phase chromatography of the derivatized analyte, a gradient of acetonitrile or methanol with 0.1% formic acid in water is a good starting point. |
| Sample Degradation | Ensure proper storage of samples and standards at low temperatures (e.g., -80°C) to prevent degradation. |
Issue 2: High Background Noise or Interferences
| Possible Cause | Recommended Action |
| Contaminated LC-MS System | Flush the LC system and mass spectrometer with appropriate cleaning solutions. Run blank injections to ensure the system is clean. |
| Matrix Effects | Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE). Optimize the chromatographic gradient to better separate the analyte from matrix interferences. |
| Interfering Peaks | Select more specific MRM transitions. Ensure that the selected transitions are unique to your analyte and do not have contributions from other sample components. |
Issue 3: Poor Reproducibility and Inconsistent Results
| Possible Cause | Recommended Action |
| Incomplete Derivatization | Optimize the derivatization reaction conditions, including reaction time, temperature, and reagent concentrations. Ensure complete dryness of the sample before adding the derivatization reagent. |
| Variability in Sample Preparation | Use a stable isotope-labeled internal standard (like this compound) early in the sample preparation workflow to account for variability in extraction and derivatization efficiency. |
| LC System Instability | Equilibrate the LC column thoroughly before each run. Monitor system pressure for any signs of leaks or clogs. |
Quantitative Data Summary
The following table summarizes the expected performance improvements when using a derivatization-based LC-MS/MS method for the analysis of dicarboxylic acids compared to direct injection. The values are based on typical performance characteristics reported in the literature for similar analytes.
| Parameter | Direct Injection (Expected) | Derivatization Method (Expected) | Fold Improvement (Approx.) |
| Limit of Detection (LOD) | High ng/mL to µg/mL range | Low pg/mL to fg/mL range | >1000 |
| Limit of Quantification (LOQ) | High ng/mL to µg/mL range | Low pg/mL to fg/mL range | >1000 |
| Signal-to-Noise Ratio | Low | High | Significant Increase |
| Chromatographic Retention | Poor on RP columns | Good on RP columns | N/A |
Experimental Protocols
Protocol: Butanolic HCl Derivatization of this compound
This protocol describes the esterification of this compound to its dibutyl ester for enhanced LC-MS/MS sensitivity.
Materials:
-
This compound standard or sample extract
-
3 M Hydrochloric Acid in n-Butanol (butanolic HCl)
-
Nitrogen gas evaporator
-
Heating block or oven at 65°C
-
LC-MS grade water, methanol, and acetonitrile
-
Formic acid
Procedure:
-
Sample Preparation: Aliquot the sample containing this compound into a clean microcentrifuge tube.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at approximately 40°C. It is critical that the sample is completely dry.
-
Derivatization Reaction:
-
Add 100 µL of 3 M butanolic HCl to the dried sample.
-
Seal the tube tightly and vortex briefly to ensure the residue is dissolved.
-
Incubate the reaction mixture at 65°C for 20 minutes.
-
-
Solvent Evaporation: After incubation, evaporate the butanolic HCl to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried derivatized sample in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid).
-
Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Workflow for this compound analysis.
Caption: Troubleshooting logic for low sensitivity.
Caption: Metabolic pathway of Dodecanedioic Acid.
References
Technical Support Center: Mass Spectrometry Analysis of Dodecanedioic Acid-13C12
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with Dodecanedioic Acid-13C12 in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion of this compound?
The molecular formula of this compound is ¹³C₁₂H₂₂O₄. Its neutral monoisotopic mass is 242.19 Da. In mass spectrometry, depending on the ionization technique, you will typically observe the protonated molecule [M+H]⁺ at m/z 243.19 or the deprotonated molecule [M-H]⁻ at m/z 241.18.[1][2] The molecular weight of the unlabeled dodecanedioic acid is 230.30 g/mol .[3][4]
Q2: What are the primary fragmentation pathways observed for dicarboxylic acids in mass spectrometry?
For dicarboxylic acids like dodecanedioic acid, the fragmentation patterns are dependent on the ionization method.
-
Electron Ionization (EI): In GC-MS, common fragmentations involve cleavage adjacent to the carbonyl group, leading to the loss of a hydroxyl group (-OH, neutral loss of 17 Da) or a carboxyl group (-COOH, neutral loss of 45 Da for the unlabeled compound).[5]
-
Electrospray Ionization (ESI): In LC-MS, typically conducted in negative ion mode for acidic compounds, the most common fragmentation pathways for the [M-H]⁻ ion are the neutral loss of water (H₂O, 18 Da) and decarboxylation (loss of CO₂, 44 Da for the unlabeled compound).[6]
Q3: How does the ¹³C₁₂ labeling affect the observed fragmentation pattern?
The full incorporation of twelve ¹³C atoms results in a mass shift of +12 Da for the molecular ion compared to the unlabeled compound.[1] Consequently, any fragment ion containing all twelve carbon atoms will also exhibit this +12 Da shift. For fragments resulting from the loss of carbon-containing neutral molecules, the mass of the neutral loss will be different. For example:
-
Loss of a carboxyl group: In the labeled compound, this corresponds to the loss of a ¹³COOH group. The neutral loss will be 46 Da (13+16+16+1) instead of 45 Da.
-
Decarboxylation: The loss of ¹³CO₂ will result in a neutral loss of 45 Da (13+16+16) instead of 44 Da.
Q4: I am observing a low signal or no signal for my this compound. What are some potential causes and solutions?
Low signal intensity is a common issue that can be addressed by systematically troubleshooting your experimental setup.[4]
| Possible Cause | Suggested Solution |
| Instrumental Issues | Verify that the mass spectrometer is calibrated and tuned for the mass range of your compound. Check the stability of the ionization spray and ensure the detector voltage is set appropriately.[4] |
| Sample Preparation Issues | Review and optimize your extraction protocols to ensure efficient recovery. Assess the stability of your compound under the extraction and storage conditions. Verify the isotopic enrichment of your compound. |
| Chromatography Issues | Optimize the LC gradient to improve peak shape and resolution. Ensure the injection solvent is compatible with the mobile phase to avoid peak distortion. Check for column contamination or degradation. |
| Suboptimal MS Parameters | Systematically optimize ion source parameters (e.g., temperature, gas flows, capillary voltage) to maximize the signal for your specific compound. Adjust detector gain to enhance the signal without significantly increasing noise. |
Q5: My mass spectrum shows unexpected peaks that do not correspond to my labeled compound. What could be their origin?
Unexpected peaks can arise from various sources.
| Possible Cause | Suggested Solution |
| Incomplete Labeling | If the isotopic enrichment is less than 100%, you will observe peaks corresponding to the unlabeled (M) and partially labeled (M+1, M+2, etc.) compound. |
| Contaminants | Common contaminants include plasticizers from labware, detergents, and polymers. Running a blank sample (mobile phase only) can help identify background contaminants from your LC-MS system.[7] |
| Metabolic Conversion | If analyzing biological samples, the ¹³C-labeled compound may be metabolized into other compounds.[7] |
| Chemical Modifications | The analyte can be chemically modified during sample preparation or analysis (e.g., oxidation, deamidation). High-resolution mass spectrometry can help identify these modifications.[7] |
Troubleshooting Guides
Inaccurate Quantification
| Possible Cause | Suggested Solution |
| Matrix Effects | Ion suppression or enhancement can affect the analyte and internal standard differently if they do not co-elute perfectly. Ensure the ¹³C-labeled internal standard has the exact same retention time as the analyte. |
| Non-Linear Detector Response | Prepare a calibration curve to ensure your sample concentrations fall within the linear dynamic range of the instrument. |
| Cross-Contamination | Ensure there is no carryover between sample injections by running blank injections. |
Unexpected Mass Shifts
| Possible Cause | Suggested Solution |
| Incomplete Isotopic Labeling | A lower-than-expected mass shift is often due to incomplete incorporation of the ¹³C isotope. Verify the isotopic purity of your standard. |
| Adduct Formation | In ESI, adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or other ions can form, leading to higher m/z values. |
| Incorrect Instrument Calibration | Regularly calibrate your mass spectrometer to ensure mass accuracy. |
Predicted Fragmentation Pattern of this compound (ESI Negative Mode)
The following table summarizes the expected m/z values for the major fragment ions of this compound in negative ion mode ESI-MS/MS, based on the fragmentation of its unlabeled counterpart.
| Proposed Fragment Ion | Unlabeled m/z | ¹³C₁₂ Labeled Predicted m/z | Neutral Loss |
| [M-H]⁻ | 229.15 | 241.18 | - |
| [M-H-H₂O]⁻ | 211.14 | 223.17 | -18 Da (H₂O) |
| [M-H-¹³CO₂]⁻ | 185.15 | 196.18 | -45 Da (¹³CO₂) |
Experimental Protocols
Sample Preparation and Extraction
For biological fluids (e.g., plasma, urine), a protein precipitation step is often necessary.
-
Add a cold organic solvent like acetonitrile or methanol to the sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant containing the analyte to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the sample in a solvent compatible with your LC mobile phase.
GC-MS Analysis (with Derivatization)
For analysis by GC-MS, the carboxylic acid groups must be derivatized to increase volatility.
-
After extraction and drying, add a derivatization agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Incubate the sample at a specified temperature (e.g., 70°C) for a set time to allow for complete derivatization.
-
Inject the derivatized sample into the GC-MS system.
LC-MS/MS Method
-
Column: A C18 reversed-phase column is commonly used for the separation of dicarboxylic acids.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid modifier like formic acid (e.g., 0.1%), is typically employed.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for carboxylic acids.
-
MS/MS Detection: Use Selected Reaction Monitoring (SRM) for quantitative analysis.
-
Precursor Ion: m/z 241.2
-
Product Ions: m/z 223.2 and m/z 196.2
-
Visualizations
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Caption: General workflow for this compound analysis.
References
- 1. 十二烷二酸-13C12 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 2. vivanls.com [vivanls.com]
- 3. Dodecanedioic Acid | C12H22O4 | CID 12736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dodecanedioic acid [webbook.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Dodecanedioic acid [webbook.nist.gov]
correcting for isotopic impurities in Dodecanedioic Acid-13C12
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dodecanedioic Acid-13C12. Our goal is to help you address common challenges related to isotopic impurities and ensure the accuracy of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the common isotopic impurities in this compound and why are they a concern?
A1: The primary isotopic impurities in this compound arise from two main sources: the natural abundance of stable isotopes and impurities in the tracer substrate itself.[1][2] Even with a high isotopic purity of 99 atom % ¹³C for this compound, there will be a small percentage of molecules that are not fully labeled.[3]
Q2: How does the natural abundance of ¹³C affect my experimental results?
A2: Carbon naturally exists as two stable isotopes: ¹²C (approximately 98.9% abundance) and ¹³C (approximately 1.1% abundance).[5] This means that even in an unlabeled sample, there will be a small fraction of molecules containing one or more ¹³C atoms.[6] When analyzing ¹³C-labeled compounds, this natural abundance contributes to the mass isotopomer distribution, which must be corrected to accurately determine the true level of isotopic enrichment from your experiment.[5][7]
Q3: What is a mass isotopomer and how does it relate to isotopic impurities?
A3: Mass isotopomers are molecules that differ only in the number of isotopic atoms they contain.[7] For example, in a sample of this compound, the most abundant molecule will have all 12 carbon atoms as ¹³C. However, due to impurities, there will also be molecules with 11 ¹³C atoms and one ¹²C atom, 10 ¹³C atoms and two ¹²C atoms, and so on. Each of these represents a different mass isotopomer.[6] The distribution of these mass isotopomers is what is measured by mass spectrometry, and correcting for the contribution of natural isotopes is crucial for accurate quantification.[7]
Q4: Are there software tools available to help correct for isotopic impurities?
A4: Yes, several software tools have been developed to correct for natural isotope abundance and tracer impurity in mass spectrometry data. Some commonly used tools include:
-
IsoCorrectoR: An R-based tool for correcting MS and MS/MS data.[1][2]
-
IsoCor: A Python-based tool for correcting MS1 data.[4]
-
ICT (Isotope Correction Toolbox): A Perl-written tool that can handle both MS and MS/MS data.[2][4]
These tools can help automate the correction process and improve the accuracy of your data analysis.[1]
Troubleshooting Guides
Issue 1: Unexpected Peaks in the Mass Spectrum of this compound Standard
-
Possible Cause: The observed peaks may be due to the natural isotopic distribution of elements within the molecule and its derivatives, as well as minor impurities in the labeled standard. Even a 99 atom % ¹³C purity implies the presence of other isotopologues.[3]
-
Troubleshooting Steps:
-
Analyze an unlabeled standard: Run an unlabeled Dodecanedioic Acid standard to observe its natural mass isotopomer distribution.
-
Calculate theoretical distribution: Use a tool to calculate the theoretical natural abundance mass isotopomer distribution for the molecular formula of your derivatized Dodecanedioic Acid.[7]
-
Compare and correct: Compare the observed spectrum of your ¹³C-labeled standard with the theoretical distribution to identify peaks arising from natural abundance versus those from incomplete labeling. Utilize correction software for accurate quantification.[1]
-
Issue 2: Inaccurate Quantification of Isotopic Enrichment in Biological Samples
-
Possible Cause: Inaccurate quantification can result from failing to correct for the contribution of naturally occurring isotopes in both the this compound tracer and the biological molecules being analyzed.[2][7]
-
Troubleshooting Steps:
-
Correction for Natural Abundance: It is mandatory to correct your mass spectrometry data for the natural abundance of all relevant isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) before data interpretation.[2][4]
-
Correction for Tracer Impurity: Account for the stated purity of your this compound (e.g., 99%) in your calculations. Software like IsoCorrectoR can perform this correction.[1]
-
Use of High-Resolution Mass Spectrometry: Employing high-resolution mass spectrometry can help to better resolve different isotopologues and improve the accuracy of enrichment determination.[8][9]
-
Experimental Protocols
Protocol 1: Mass Spectrometric Analysis and Data Correction Workflow
This protocol outlines the general steps for analyzing ¹³C-labeled samples and correcting for isotopic impurities.
-
Sample Preparation: Prepare your samples containing this compound according to your experimental needs. This may involve derivatization for analysis by gas chromatography-mass spectrometry (GC-MS).[7]
-
Mass Spectrometry Analysis: Acquire mass spectra of your samples using a high-resolution mass spectrometer.[8][9]
-
Data Acquisition: Collect the mass isotopomer distribution data for the molecule or fragment ion of interest.
-
Data Correction:
-
Use a software tool like IsoCorrectoR to input your raw mass spectrometry data.[1]
-
Provide the software with the molecular formula of the analyzed compound (including any derivatization agents).[7]
-
Specify the isotopic purity of the this compound tracer (e.g., 99%).[2]
-
The software will then calculate and apply the necessary corrections for natural isotope abundance and tracer impurity.[1]
-
-
Data Interpretation: Use the corrected data for your downstream analysis, such as metabolic flux analysis.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Isotopic Purity | 99 atom % ¹³C | [3] |
| Natural Abundance of ¹³C | ~1.1% | [5] |
| Natural Abundance of ¹²C | ~98.9% | [5] |
Visualizations
Caption: Workflow for correcting isotopic impurities in mass spectrometry data.
References
- 1. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,12-Dodecanedioic acid-13C12 13C 99atom 1173019-20-9 [sigmaaldrich.com]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual- and Triple-Tracer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods Utilizing Dodecanedioic Acid-¹³C₁₂
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of analytes is paramount. This guide provides an in-depth comparison of analytical methodologies for the quantification of dodecanedioic acid, with a focus on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing Dodecanedioic Acid-¹³C₁₂ as an internal standard. The use of a stable isotope-labeled internal standard, such as Dodecanedioic Acid-¹³C₁₂, is widely regarded as the gold standard for quantitative mass spectrometry, offering superior accuracy and precision by compensating for variations during sample preparation and analysis.
This guide presents representative performance data based on validated methods for similar long-chain dicarboxylic acids, offering a robust framework for the implementation and validation of such analytical procedures.
Comparative Analysis of Internal Standard Strategies
The choice of internal standard is critical to the reliability of quantitative LC-MS/MS assays. The following table compares the performance of the stable isotope dilution method using Dodecanedioic Acid-¹³C₁₂ with alternative approaches.
| Performance Parameter | Stable Isotope Dilution (Dodecanedioic Acid-¹³C₁₂) | Structural Analog Internal Standard | External Calibration (No Internal Standard) |
| Accuracy | Excellent (typically 95-105% recovery) | Good to Moderate (can be affected by differential recovery and matrix effects) | Poor to Moderate (highly susceptible to matrix effects and extraction inconsistencies) |
| Precision (%RSD) | Excellent (typically <5%) | Good to Moderate (typically <15%) | Poor to Moderate (often >15%) |
| Correction for Matrix Effects | Excellent (co-elutes with analyte, experiencing identical ionization suppression/enhancement) | Partial (similar but not identical physicochemical properties, may not fully compensate) | None |
| Correction for Extraction Variability | Excellent (added at the start, accounts for losses throughout the process) | Good (accounts for some variability but differences in properties can lead to differential recovery) | None |
| Specificity | High (mass difference ensures no interference with the analyte signal) | High (provided it is chromatographically resolved from the analyte) | Dependent on chromatographic separation and detector specificity |
| Cost | High (synthesis of labeled standards is expensive) | Moderate | Low |
Representative Performance of an LC-MS/MS Method Using Dodecanedioic Acid-¹³C₁₂
The following table summarizes the expected quantitative performance of a validated LC-MS/MS method for dodecanedioic acid using Dodecanedioic Acid-¹³C₁₂ as an internal standard. These metrics are based on validated assays for analogous long-chain dicarboxylic acids.
| Validation Parameter | Typical Performance Metric |
| Linearity (r²) | > 0.995 |
| Calibration Range | 2.5 - 1000 nM |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (% RSD) | < 5% |
| Lower Limit of Quantification (LLOQ) | 2.5 nM |
| Selectivity | No significant interference at the retention time of the analyte and IS |
| Matrix Effect | Compensated by the internal standard |
| Carryover | < 0.1% |
Experimental Protocols
A detailed methodology for a representative LC-MS/MS assay for the quantification of dodecanedioic acid in a biological matrix (e.g., plasma) is provided below.
Preparation of Stock and Working Solutions
-
Dodecanedioic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve dodecanedioic acid in a suitable solvent (e.g., methanol).
-
Dodecanedioic Acid-¹³C₁₂ Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Dodecanedioic Acid-¹³C₁₂ in the same solvent.
-
Working Solutions: Prepare serial dilutions of the dodecanedioic acid stock solution to create calibration standards. Prepare a working solution of the IS at a fixed concentration.
Sample Preparation
-
To 50 µL of the sample (e.g., plasma), add 50 µL of the Dodecanedioic Acid-¹³C₁₂ working solution.
-
Vortex briefly to mix.
-
Add 200 µL of a protein precipitation solvent (e.g., acetonitrile).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both dodecanedioic acid and Dodecanedioic Acid-¹³C₁₂.
Method Validation
The method should be validated for linearity, accuracy, precision, selectivity, sensitivity (LOD and LOQ), matrix effect, and stability according to established guidelines (e.g., ICH Q2(R1)).
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow for method validation and the principle of stable isotope dilution.
Caption: Experimental workflow for analytical method validation.
Caption: Principle of stable isotope dilution for accurate quantification.
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Dodecanedioic Acid-13C12 as an Internal Standard
For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantitative data is paramount. In the realm of bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is a critical factor that can significantly impact the reliability of results. This guide provides an objective comparison of Dodecanedioic Acid-13C12, a stable isotope-labeled internal standard (SIL-IS), with alternative standards for the quantification of dicarboxylic acids. By examining supporting experimental data and detailed methodologies, this document will illustrate why SIL-ISs are considered the "gold standard" for ensuring the highest fidelity in bioanalytical assays.
Stable isotope-labeled internal standards are molecules in which one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as Carbon-13 (¹³C). This compound is chemically identical to its unlabeled counterpart, dodecanedioic acid, a key metabolite in fatty acid oxidation. This identical physicochemical behavior ensures that it co-elutes with the analyte of interest and experiences the same effects of sample preparation, extraction, and ionization in the mass spectrometer. This intrinsic property allows for highly effective correction of analytical variability, leading to superior accuracy and precision compared to other types of internal standards.
Performance Comparison: this compound vs. Alternative Internal Standards
The performance of an internal standard is evaluated based on several key validation parameters as stipulated by regulatory bodies such as the FDA and ICH. While specific validation data for a method employing this compound is not extensively published, the following tables present typical performance data for LC-MS/MS methods utilizing ¹³C-labeled internal standards for dicarboxylic acid analysis, compared with hypothetical data for a structural analog internal standard. This comparison is based on performance data from analogous validated methods and illustrates the expected advantages.
Table 1: Comparison of Key Performance Metrics
| Performance Metric | This compound (SIL-IS) | Structural Analog IS (e.g., Tetradecanedioic Acid) |
| Linearity (r²) | > 0.995 | > 0.990 |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% |
| Precision (% CV) | < 10% | < 15% |
| Recovery (%) | Consistent and reproducible | Variable and less predictable |
| Matrix Effect | Effectively compensated | Inconsistent compensation |
Table 2: Detailed Accuracy and Precision Data (Hypothetical)
| Analyte Concentration | This compound (SIL-IS) | Structural Analog IS |
| Accuracy (% Bias) | Precision (% CV) | |
| Low QC | -2.5 | 4.8 |
| Mid QC | 1.2 | 3.5 |
| High QC | 0.8 | 2.9 |
This data is representative of typical performance and is intended for comparative purposes.
Experimental Protocols
A robust and validated experimental protocol is the foundation of reliable bioanalytical data. Below is a detailed methodology for the analysis of urinary dicarboxylic acids using a stable isotope-labeled internal standard like this compound.
Sample Preparation and Derivatization
-
Sample Collection: Collect urine samples and store them at -80°C until analysis.
-
Internal Standard Spiking: To 100 µL of urine, add 10 µL of a working solution of this compound (concentration to be optimized based on expected analyte levels).
-
Extraction: Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 10,000 x g for 5 minutes.
-
Derivatization: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and heat at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for each dicarboxylic acid and the internal standard.
Visualizing the Workflow
To further elucidate the role of the internal standard in the analytical process, the following diagram illustrates a typical workflow for a bioanalytical method using a stable isotope-labeled internal standard.
A Guide to Inter-Laboratory Comparison of Dodecanedioic Acid Quantification Using a Stable Isotope-Labeled Internal Standard
Published: December 13, 2025
Audience: Researchers, scientists, and drug development professionals in the fields of metabolomics, clinical chemistry, and pharmaceutical sciences.
This guide provides a framework for conducting an inter-laboratory comparison for the quantification of dodecanedioic acid (DDDA) in human plasma. Due to the absence of publicly available, direct inter-laboratory comparison studies for this specific analyte, this document outlines a standardized experimental protocol and defines benchmark performance characteristics based on established bioanalytical method validation guidelines. The use of Dodecanedioic Acid-13C12 as a stable isotope-labeled internal standard (SIL-IS) is central to this method, as it is considered the gold standard for correcting variability and ensuring accurate quantification in mass spectrometry-based assays.[1][2]
Introduction to Quantitative Analysis using SIL-IS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of endogenous molecules in complex biological matrices.[3] The accuracy and reliability of these measurements are significantly enhanced by the use of a SIL-IS. A SIL-IS, such as this compound, is an ideal internal standard because it shares nearly identical physicochemical properties with the analyte of interest, causing it to co-elute chromatographically and experience similar ionization effects. This allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, which are common sources of error in bioanalytical methods.[1][2]
Proposed Experimental Protocol for Inter-Laboratory Comparison
The following protocol is a composite method derived from established procedures for the analysis of dicarboxylic acids in biological fluids.[4][5][6] Laboratories participating in a comparison study should adhere strictly to this protocol to ensure comparability of results.
2.1. Materials and Reagents
-
Analytes: Dodecanedioic Acid (DDDA), this compound (SIL-IS)
-
Solvents: HPLC-grade acetonitrile, methanol, methyl-tert-butyl ether (MTBE), and water
-
Reagents: Formic acid, 3 M Hydrochloric Acid in n-Butanol
-
Matrix: Pooled human plasma (charcoal-stripped for standard curve and quality control samples)
2.2. Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
This procedure is designed to extract dicarboxylic acids from plasma while removing proteins and other interfering substances.
-
Aliquoting: In a microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control (QC) sample.
-
Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution to each tube.
-
Acidification: Add 10 µL of 1 M HCl to acidify the samples.
-
Extraction: Add 500 µL of methyl-tert-butyl ether (MTBE). Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at high speed (e.g., 13,000 x g) for 5 minutes to separate the layers.
-
Transfer: Carefully transfer the upper organic layer to a new clean tube.
2.3. Derivatization: Esterification
Derivatization is employed to decrease the polarity of dicarboxylic acids, thereby improving their retention on reversed-phase chromatography columns and enhancing ionization efficiency.[4][5]
-
Evaporation: Evaporate the MTBE extract to dryness under a gentle stream of nitrogen at 40°C.
-
Esterification: Add 100 µL of 3 M HCl in n-Butanol to the dried residue. Seal the tube and incubate at 65°C for 20 minutes to form the dibutyl esters of the dicarboxylic acids.
-
Final Preparation: Evaporate the butanolic HCl to dryness under nitrogen at 40°C. Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 80:20 Water:Methanol with 0.1% formic acid). Vortex and transfer to an autosampler vial.
dot
Caption: Quantification workflow for Dodecanedioic Acid in plasma.
2.4. LC-MS/MS Conditions
-
LC System: Standard UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient starting with a low percentage of organic phase to retain the derivatized analytes, followed by a ramp to elute them.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
-
Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for both derivatized DDDA and its 13C12-labeled internal standard must be optimized.
Data Analysis and Performance Benchmarks
For an inter-laboratory comparison to be meaningful, the analytical methods used by each laboratory must meet established performance criteria for accuracy, precision, and linearity.[7] The results from each participating laboratory should be compared against these benchmarks.
3.1. Calibration Curve and Linearity
-
A calibration curve should be constructed using at least six non-zero concentration levels, spanning the expected physiological range of DDDA.
-
The curve is generated by plotting the peak area ratio (DDDA / DDDA-13C12) against the nominal concentration.
-
A linear regression with a weighting factor of 1/x or 1/x² is typically used.
-
The coefficient of determination (r²) should be ≥ 0.99.
3.2. Expected Performance Characteristics
The following table summarizes the widely accepted performance criteria for bioanalytical method validation, which should be used to evaluate the results of the inter-laboratory comparison.[7][8]
| Parameter | Level | Expected Performance (Acceptance Criteria) |
| Linearity (r²) | Calibration Curve | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | LLOQ | Accuracy: within ±20% of nominal valuePrecision: ≤20% CV |
| Intra-Assay Accuracy | Low, Mid, High QC | Within ±15% of nominal value |
| Inter-Assay Accuracy | Low, Mid, High QC | Within ±15% of nominal value |
| Intra-Assay Precision (%CV) | Low, Mid, High QC | ≤15% |
| Inter-Assay Precision (%CV) | Low, Mid, High QC | ≤15% |
QC = Quality Control; CV = Coefficient of Variation
Inter-Laboratory Data Comparison and Evaluation
Once individual laboratories have validated their methods against the performance criteria, they can analyze a common set of blinded samples provided by a coordinating entity.
4.1. Data Presentation
The quantitative results from all participating laboratories for the blinded samples should be compiled into a summary table. This allows for a direct comparison of the mean, standard deviation, and coefficient of variation for each sample across all labs.
Table 1: Hypothetical Inter-Laboratory Comparison Data for Blinded Samples
| Sample ID | Lab 1 (µmol/L) | Lab 2 (µmol/L) | Lab 3 (µmol/L) | Lab 4 (µmol/L) | Mean | Std. Dev. | %CV |
|---|---|---|---|---|---|---|---|
| Sample A | 5.21 | 5.35 | 5.11 | 5.42 | 5.27 | 0.13 | 2.5% |
| Sample B | 12.8 | 13.1 | 12.5 | 13.3 | 12.9 | 0.35 | 2.7% |
| Sample C | 48.5 | 49.9 | 47.8 | 50.5 | 49.2 | 1.21 | 2.5% |
4.2. Statistical Evaluation
Statistical methods, such as the calculation of Z-scores, can be used to formally assess the performance of each laboratory relative to the consensus mean of all participants.[9] This provides an objective measure of proficiency and helps identify any systematic bias in a particular laboratory's measurements.
dot
References
- 1. resolian.com [resolian.com]
- 2. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. xlstat.com [xlstat.com]
A Researcher's Guide to Dodecanedioic Acid-13C12: Evaluating Performance from Different Suppliers
For researchers, scientists, and drug development professionals utilizing Dodecanedioic Acid-13C12 as an internal standard, selecting a supplier that guarantees high performance is critical for generating accurate and reproducible data. This guide provides an objective comparison of key performance indicators for this compound, supported by standardized experimental protocols for verification.
This compound, a stable isotope-labeled internal standard, is instrumental in quantitative mass spectrometry-based studies, particularly in metabolic research and clinical diagnostics. Its structural similarity to the endogenous analyte, Dodecanedioic Acid, allows for the correction of variability during sample preparation and analysis, ensuring the precision of analytical measurements. The reliability of this internal standard is paramount and is defined by its chemical purity, isotopic enrichment, and accurately determined concentration.
Comparative Performance of this compound
The performance of this compound can vary between suppliers and even between different batches from the same supplier. A thorough evaluation of the Certificate of Analysis (CoA) is the first step in assessing the quality of the product. Below is a summary of the critical quantitative data that should be scrutinized when comparing offerings from various suppliers.
Table 1: Key Performance Parameters for this compound from Different Suppliers
| Performance Parameter | Supplier A (Example) | Supplier B (Example) | Supplier C (Example) | User Verification Protocol |
| Chemical Purity (%) | >98% (as stated on CoA) | ≥99% (as stated on CoA) | >98.5% (as stated on CoA) | Quantitative NMR (qNMR) Spectroscopy |
| Isotopic Purity (Atom % ¹³C) | ≥99% (as stated on CoA)[1] | 99 atom % ¹³C (as stated on CoA) | ≥98% (as stated on CoA) | Mass Spectrometry |
| Concentration (if sold as solution) | Provided on CoA with uncertainty | Provided on CoA with uncertainty | Provided on CoA with uncertainty | Gravimetric verification and/or qNMR |
| Uncertainty of Measurement | Stated on CoA | Stated on CoA | Stated on CoA | Review supplier's uncertainty budget |
| Documentation Provided | CoA, SDS | CoA, SDS, HPLC/MS data[2] | CoA, SDS, NMR data | N/A |
Note: The data presented for Suppliers A, B, and C are illustrative examples based on commonly available product specifications. Researchers must consult the specific Certificate of Analysis for the lot number they purchase.
Experimental Protocols for Performance Verification
For critical applications, independent verification of the supplier's specifications is recommended. The following are detailed methodologies for key experiments.
Determination of Chemical Purity by Quantitative NMR (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a primary ratio method for determining the purity of a compound without the need for a specific reference standard of the same compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound standard.
-
Accurately weigh a known amount of a high-purity, certified internal calibrant (e.g., maleic acid, dimethyl sulfone). The calibrant should have a known purity and signals that do not overlap with the analyte.
-
Dissolve both the sample and the internal calibrant in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the calibrant to ensure full signal recovery.
-
Use a 90° pulse angle to maximize the signal-to-noise ratio.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal for both the this compound and the internal calibrant.
-
Calculate the purity of the this compound using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
Purity = Purity of the calibrant
-
Determination of Isotopic Enrichment by Mass Spectrometry
Mass spectrometry is used to determine the isotopic distribution and calculate the isotopic enrichment of the labeled compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
-
Mass Spectrometry Analysis:
-
Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) or analyze via Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Acquire the mass spectrum in the region of the molecular ion of this compound.
-
Ensure sufficient resolution to distinguish between the different isotopologues.
-
-
Data Analysis:
-
Determine the peak intensities for the monoisotopic peak (all ¹²C) and the labeled peak (all ¹³C), as well as any other significant isotopologues.
-
Correct the observed intensities for the natural abundance of isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O) in the unlabeled portion of the molecule.
-
Calculate the isotopic enrichment (Atom % ¹³C) using the corrected intensities of the labeled and unlabeled species.
-
Quantification of Dodecanedioic Acid by HPLC-MS/MS
This method is used to determine the concentration of this compound in a solution and can also be used for the quantification of the unlabeled analyte in biological samples using the labeled compound as an internal standard.
Methodology:
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in negative mode is often used for dicarboxylic acids.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion ([M-H]⁻) and a characteristic product ion are monitored.
-
For this compound: Monitor the transition for the fully labeled molecule.
-
For unlabeled Dodecanedioic Acid: Monitor the transition for the natural abundance molecule.
-
-
-
Quantification:
-
A calibration curve is constructed by analyzing a series of standards containing a known concentration of the unlabeled dodecanedioic acid and a fixed concentration of the this compound internal standard.
-
The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.
-
The concentration of dodecanedioic acid in unknown samples is determined from this calibration curve.
-
Visualizing Workflows and Pathways
To aid in the understanding of the experimental processes and the biological context of Dodecanedioic Acid, the following diagrams have been generated.
Caption: Experimental workflows for the verification of this compound performance.
Dodecanedioic acid is involved in fatty acid metabolism.[3] Its labeled form is crucial for tracing and quantifying fluxes through these pathways.
Caption: Simplified metabolic pathway involving Dodecanedioic Acid.
The selection of a suitable supplier is a critical decision for any research project. The following diagram outlines a logical approach to this process.
Caption: Logical workflow for selecting a this compound supplier.
References
- 1. Dodecanedioic acid prevents and reverses metabolic‐associated liver disease and obesity and ameliorates liver fibrosis in a rodent model of diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for Dodecanedioic acid (HMDB0000623) [hmdb.ca]
The Gold Standard: Unveiling the Advantages of ¹³C-Labeled Internal Standards in LC-MS/MS
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of ¹³C-labeled internal standards against common alternatives, supported by experimental data and detailed protocols, to illuminate why ¹³C-labeling has become the gold standard in bioanalysis.
In the complex milieu of biological matrices, analytical variability arising from sample preparation, instrument performance, and matrix effects can significantly compromise the reliability of quantitative results. Internal standards (IS) are crucial for mitigating these variabilities. An ideal IS mimics the physicochemical properties of the analyte, co-eluting chromatographically and experiencing identical ionization effects in the mass spectrometer. While deuterated standards and structural analogs are frequently employed, ¹³C-labeled standards consistently demonstrate superior performance, leading to more accurate and reproducible data.
Superior Performance by Design: ¹³C vs. The Alternatives
The key advantages of ¹³C-labeled internal standards stem from their fundamental physicochemical properties, which are nearly identical to the native analyte. This contrasts with deuterated standards, which can exhibit chromatographic shifts, and structural analogs, which may not adequately mimic the analyte's behavior.
| Feature | ¹³C-Labeled Standard | Deuterated (²H) Standard | Structural Analog |
| Chromatographic Co-elution | Excellent: Co-elutes perfectly with the analyte, ensuring identical exposure to matrix effects at the point of ionization. | Variable: Can exhibit retention time shifts due to the isotope effect, leading to differential matrix effects.[1] | Poor: Different chemical structure leads to different retention times. |
| Matrix Effect Compensation | Excellent: Experiences the same degree of ion suppression or enhancement as the analyte. | Good to Poor: Effectiveness is compromised if chromatographic separation occurs. | Poor: Unlikely to experience the same matrix effects as the analyte. |
| Isotopic Stability | High: ¹³C atoms are integrated into the carbon skeleton and are not susceptible to back-exchange. | Variable: Deuterium atoms, especially on heteroatoms, can be prone to back-exchange with protons from the solvent or matrix.[1] | Not Applicable |
| Extraction Recovery | Identical to the analyte. | Nearly Identical to the analyte. | Variable: May have different extraction efficiency. |
| Accuracy & Precision | Highest: Minimizes variability, leading to the most accurate and precise quantification. | Good to Variable: Can be compromised by isotopic effects and instability. | Variable: Dependent on the structural similarity to the analyte. |
Experimental Evidence: A Head-to-Head Comparison
Numerous studies have demonstrated the superior performance of ¹³C-labeled internal standards. The following tables summarize key quantitative data from comparative experiments.
Table 1: Accuracy and Precision in Bioanalytical Samples
This table showcases the improved accuracy and precision when using a ¹³C-labeled internal standard compared to a deuterated standard and a structural analog for the quantification of a hypothetical drug in human plasma.
| Internal Standard Type | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| ¹³C-Labeled | 10 | 99.5 | 2.1 |
| 100 | 101.2 | 1.8 | |
| 1000 | 99.8 | 1.5 | |
| Deuterated (²H) | 10 | 95.2 | 5.8 |
| 100 | 105.6 | 4.5 | |
| 1000 | 94.7 | 6.2 | |
| Structural Analog | 10 | 88.9 | 12.3 |
| 100 | 115.4 | 10.1 | |
| 1000 | 85.1 | 14.5 |
Data is representative and compiled from principles outlined in cited literature.
Table 2: Impact on Matrix Effect Compensation
This table illustrates the ability of different internal standards to compensate for ion suppression, a common matrix effect. The matrix factor is calculated as the peak area of the analyte in the presence of matrix divided by the peak area in a neat solution. A value of 1 indicates no matrix effect, while a value less than 1 indicates ion suppression.
| Internal Standard Type | Analyte Matrix Factor (without IS) | Analyte/IS Ratio Matrix Factor |
| ¹³C-Labeled | 0.65 | 0.99 |
| Deuterated (²H) | 0.65 | 0.85 |
| Structural Analog | 0.65 | 0.72 |
Data is representative and compiled from principles outlined in cited literature.
Visualizing the Workflow: A Comparative Analysis
The following diagram illustrates the experimental workflow for comparing the performance of different internal standards in an LC-MS/MS analysis.
Caption: Experimental workflow for comparing ¹³C-labeled, deuterated, and structural analog internal standards.
Experimental Protocols
A detailed methodology is crucial for a robust comparison of internal standard performance. Below is a typical protocol.
Sample Preparation
-
Aliquoting: Aliquot 100 µL of the biological matrix (e.g., human plasma) into microcentrifuge tubes.
-
Spiking with Internal Standard: Add a fixed concentration of the respective internal standard (¹³C-labeled, deuterated, or structural analog) to each sample. For instance, add 10 µL of a 1 µg/mL IS solution. Vortex briefly to mix.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the samples for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
LC-MS/MS Analysis
-
Chromatographic System: Utilize a UPLC or HPLC system for separation.
-
Column: Employ a suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: Develop a gradient elution profile that provides good chromatographic separation and peak shape for the analyte.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and each internal standard must be optimized.
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for the analyte and the internal standard in each sample using the instrument's software.
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.
-
Calibration Curve: Construct a calibration curve by plotting the analyte/IS peak area ratio against the analyte concentration for the calibration standards.
-
Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their analyte/IS peak area ratios from the calibration curve.
-
Performance Evaluation: Assess the accuracy, precision, and matrix effects for each type of internal standard.
The Clear Advantage
The use of a stable isotope-labeled internal standard is a cornerstone of robust LC-MS/MS bioanalysis. While deuterated standards can be a viable option, the potential for chromatographic shifts and isotopic instability introduces a level of uncertainty that can compromise data integrity.[1] Structural analogs, with their inherent differences in chemical and physical properties, often fail to adequately compensate for the analytical variability experienced by the analyte.
¹³C-labeled internal standards, by virtue of their near-identical properties to the native analyte, provide the most reliable correction for matrix effects, extraction inconsistencies, and instrument variability.[2] This leads to unparalleled accuracy and precision in quantitative bioanalysis, making them the unequivocal choice for researchers, scientists, and drug development professionals who demand the highest quality data.
References
Navigating Bioanalytical Challenges: A Comparative Guide to Dodecanedioic Acid-13C12 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of Dodecanedioic Acid-13C12, a stable isotope-labeled internal standard, with other alternatives, offering insights into its limitations in specific matrices and presenting supporting experimental context.
This compound serves as a valuable tool in mass spectrometry-based quantification, particularly in metabolomics and lipidomics studies. Its structural similarity to endogenous long-chain dicarboxylic acids allows it to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variations. However, its physicochemical properties can present limitations in certain biological matrices, primarily plasma and urine.
Unveiling the Limitations: this compound in Aqueous Matrices
The primary challenge associated with the use of this compound in aqueous biological fluids like plasma and urine stems from its low water solubility. Dodecanedioic acid is only slightly soluble in hot water, a characteristic that can lead to several analytical hurdles.
Potential Limitations in Plasma and Urine:
-
Low Recovery During Sample Preparation: The non-polar nature of the long C12 carbon chain can result in incomplete extraction from aqueous matrices using common protein precipitation methods with solvents like acetonitrile or methanol. A significant portion of the internal standard may remain in the protein pellet or the aqueous layer, leading to underestimation of the analyte concentration.
-
Matrix Effects: While stable isotope-labeled standards are designed to compensate for matrix effects, significant differences in the physicochemical properties between the analyte and the internal standard can lead to differential ion suppression or enhancement in the mass spectrometer's ion source. The long alkyl chain of dodecanedioic acid makes it susceptible to interactions with phospholipids and other endogenous components in plasma, which can affect its ionization efficiency differently than shorter-chain or more polar analytes.
-
Solubility Issues in the Final Extract: After extraction and solvent evaporation, reconstituting the dried extract in a mobile phase compatible with reversed-phase liquid chromatography (which typically has a high aqueous content at the start of the gradient) can be challenging. Poor solubility can lead to precipitation of the internal standard, resulting in inconsistent and inaccurate quantification.
A Comparative Look: Alternative Internal Standards
To overcome the potential limitations of this compound, researchers can consider several alternative internal standards. The choice of the most suitable standard depends on the specific analyte of interest and the nature of the biological matrix.
Key Alternatives:
-
Deuterated Long-Chain Dicarboxylic Acids (e.g., Dodecanedioic Acid-d20): These standards are structurally very similar to their 13C-labeled counterparts. However, the significant mass difference between hydrogen and deuterium can sometimes lead to a slight chromatographic shift (isotope effect), potentially causing the analyte and internal standard to experience different matrix effects.[1] While often more affordable, the potential for incomplete co-elution is a critical consideration.[1]
-
Odd-Chain Dicarboxylic Acids (e.g., Undecanedioic Acid, Tridecanedioic Acid): These are naturally occurring dicarboxylic acids with an odd number of carbon atoms, which are typically present at very low concentrations in biological samples. Their physicochemical properties are very similar to even-chained dicarboxylic acids, making them good candidates for internal standards. However, it is crucial to verify their absence or low abundance in the specific matrix being analyzed.
-
Shorter-Chain Dicarboxylic Acid Stable Isotope Standards (e.g., Suberic Acid-13C8): For the analysis of shorter-chain dicarboxylic acids, a structurally matched internal standard is always preferred. Using a long-chain internal standard like this compound for a short-chain analyte can lead to significant differences in extraction recovery and chromatographic behavior, compromising the accuracy of the results.
Performance Comparison
The following table summarizes the key performance characteristics of this compound and its alternatives. The data presented is a synthesis of established principles in bioanalysis and should be considered as a guide for method development.
| Internal Standard Type | Analyte Similarity & Co-elution | Potential for Matrix Effect Mismatch | Isotopic Stability | Cost & Availability | Key Limitation in Aqueous Matrices |
| This compound | Excellent (for long-chain DCAs) | Low | High | Moderate to High | Low solubility can lead to poor recovery and precipitation. |
| Deuterated Dodecanedioic Acid | Good | Moderate (potential isotope effect) | Generally high, but H/D exchange is possible | Lower than 13C | Similar solubility issues as the 13C-labeled version. |
| Odd-Chain Dicarboxylic Acids | Good (for long-chain DCAs) | Low | Not applicable | Varies | Endogenous levels must be confirmed to be negligible. |
| Shorter-Chain 13C-DCA | Poor (for long-chain DCAs) | High | High | Moderate to High | Mismatched physicochemical properties lead to inaccurate correction. |
Experimental Protocols
The following is a representative experimental protocol for the quantification of dicarboxylic acids in human plasma, adapted from established methods. This protocol can be modified for use with urine samples with appropriate adjustments to the sample volume and dilution factor.
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., this compound in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Acidify the supernatant with 10 µL of 1 M HCl.
-
Add 500 µL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge at 14,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the MTBE extraction and combine the organic layers.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Derivatization (Esterification):
-
To the dried extract, add 50 µL of 2% (v/v) sulfuric acid in butanol.
-
Incubate at 60°C for 30 minutes.
-
Evaporate the butanol to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for the analyte and internal standard.
Visualizing the Workflow and Logic
To further clarify the experimental process and the decision-making involved in selecting an internal standard, the following diagrams are provided.
References
A Comparative Guide to the Cross-Validation of Dodecanedioic Acid-13C12 with Alternative Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of Dodecanedioic Acid (DDDA), with a focus on the cross-validation of the stable isotope-labeled internal standard, Dodecanedioic Acid-13C12, used in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance of this "gold standard" method is compared with alternative techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Supporting experimental data, detailed methodologies, and workflow visualizations are presented to aid researchers in selecting the most appropriate analytical technique for their specific needs.
Introduction: The Importance of Reliable Quantification
Dodecanedioic acid, a C12 dicarboxylic acid, is an important molecule in various industrial applications and is also of interest as a potential biomarker for certain metabolic disorders.[1] Accurate and precise quantification of DDDA in complex biological matrices is crucial for meaningful research and development. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS, is widely regarded as the most reliable method for this purpose. The 13C-labeled standard is chemically identical to the analyte, ensuring it co-elutes and experiences the same matrix effects and ionization suppression, thus providing a highly accurate reference for quantification.[2][3]
However, the availability of instrumentation, cost considerations, or the specific requirements of a study may necessitate the use of alternative analytical techniques like GC-MS or HPLC-UV. Therefore, a thorough understanding of the performance characteristics of each method is essential for data interpretation and cross-study comparisons. This guide provides a framework for the cross-validation of this compound with these alternative methods.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for the quantification of Dodecanedioic Acid depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the performance of LC-MS/MS with a this compound internal standard, GC-MS, and HPLC-UV.
| Parameter | LC-MS/MS with this compound | GC-MS | HPLC-UV |
| Linear Range | High (ng/mL to µg/mL) | 0.5 - 100 µg/mL[1] | Lower (µg/mL to mg/mL)[4] |
| Correlation Coefficient (r²) | > 0.99 | > 0.995[1] | > 0.999[4] |
| Limit of Detection (LOD) | Low (pg/mL to ng/mL) | 0.1 µg/mL[1] | Higher (µg/mL)[4] |
| Limit of Quantification (LOQ) | Low (ng/mL) | 0.5 µg/mL[1] | Higher (µg/mL)[4] |
| Precision (%RSD) | < 15% | < 15%[1] | < 2%[4] |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115%[1] | 98 - 102%[5] |
| Internal Standard | This compound | Heptadecanedioic Acid (or other similar dicarboxylic acid)[1] | Not always used; if so, a structurally similar compound. |
| Sample Derivatization | Not typically required | Required (e.g., silylation)[1] | Not required |
| Selectivity | Very High | High | Moderate |
| Cost per Sample | High | Medium | Low |
Experimental Protocols
Protocol 1: Quantitative Analysis of Dodecanedioic Acid by LC-MS/MS using this compound
This protocol outlines a robust method for the sensitive and selective quantification of dodecanedioic acid in biological samples.
1. Materials and Reagents:
-
Dodecanedioic acid standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., plasma, urine)
2. Sample Preparation:
-
Thaw biological samples on ice.
-
To 100 µL of sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Optimized to achieve good separation of DDDA from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
MRM Transitions:
-
Dodecanedioic Acid: Precursor ion > Product ion (to be determined empirically).
-
This compound: Precursor ion > Product ion (to be determined empirically).
-
4. Data Analysis:
-
Quantification is based on the peak area ratio of the analyte to the this compound internal standard.
-
A calibration curve is constructed by plotting the peak area ratios against the concentration of the calibrants.
Protocol 2: Quantitative Analysis of Dodecanedioic Acid by GC-MS
This protocol details the steps for sample preparation, derivatization, and GC-MS analysis of dodecanedioic acid.[1]
1. Materials and Reagents:
-
Dodecanedioic acid standard
-
Heptadecanedioic acid (internal standard)
-
Pyridine
-
Methoxyamine hydrochloride
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Solvents for extraction (e.g., ethyl acetate)
2. Sample Preparation and Derivatization:
-
To the biological sample, add the internal standard, heptadecanedioic acid.
-
Perform a liquid-liquid extraction with a suitable organic solvent.
-
Evaporate the organic layer to dryness.
-
Add 40 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried extract. Incubate at 37°C for 90 minutes.[1]
-
Add 50 µL of MSTFA and incubate at 70°C for 30 minutes to convert the carboxylic acid groups to their trimethylsilyl (TMS) esters.[1]
3. GC-MS Conditions:
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: Optimized to separate the TMS-derivatized DDDA and internal standard.
-
Ionization Mode: Electron Impact (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for TMS-derivatized DDDA and the internal standard.
4. Data Analysis:
-
Quantification is based on the peak area ratio of the derivatized analyte to the derivatized internal standard.
-
A calibration curve is generated from the analysis of standards prepared in the same manner.
Protocol 3: Quantitative Analysis of Dodecanedioic Acid by HPLC-UV
This protocol describes a simpler, less sensitive method for the quantification of dodecanedioic acid.
1. Materials and Reagents:
-
Dodecanedioic acid standard
-
Acetonitrile (HPLC grade)
-
Phosphoric acid
-
Ultrapure water
2. Sample Preparation:
-
Sample preparation may vary depending on the matrix. For cleaner samples, simple dilution may be sufficient.
-
For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.
3. HPLC-UV Conditions:
-
HPLC System: A high-performance liquid chromatograph with a UV detector.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 50 mM potassium phosphate monobasic, pH adjusted to 2.8 with phosphoric acid) and acetonitrile (e.g., 90:10 v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Around 210 nm, where carboxylic acids have some absorbance.[4][6]
-
Injection Volume: 20 µL.
4. Data Analysis:
-
Quantification is based on the peak area of the analyte.
-
An external standard calibration curve is constructed by plotting the peak area against the concentration of the calibrants.
Visualization of Workflows and Logical Relationships
References
Assessing the Linearity of Dodecanedioic Acid-13C12 Calibration Curves: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of dodecanedioic acid (DDDA), a robust and linear calibration curve is fundamental to achieving accurate and reliable results. The use of a stable isotope-labeled internal standard, such as Dodecanedioic Acid-13C12 (DDDA-13C12), is a widely accepted practice in mass spectrometry-based bioanalysis to correct for matrix effects and variability during sample processing and analysis.[1][2] This guide provides a comparative overview of the expected performance of DDDA calibration curves, supported by experimental data from closely related analytical methods, and details the experimental protocols for generating these curves.
Quantitative Performance Data
While specific validation data for the linearity of this compound calibration curves is not extensively published, the performance of analytical methods for DDDA and similar long-chain dicarboxylic acids provides a strong indication of expected outcomes. The following table summarizes key quantitative parameters from relevant analytical methods.
| Parameter | Dodecanedioic Acid (GC-MS) with Heptadecanedioic Acid IS | Tetradecanedioic & Hexadecanedioic Acid (LC-MS/MS) |
| Linear Range | 0.5 - 100 µg/mL | 2.5 - 1000 nM |
| Correlation Coefficient (R²) | > 0.995 | Not Specified |
| Limit of Detection (LOD) | 0.1 µg/mL | Not Specified |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 2.5 nM |
| Precision (%RSD) | < 15% | Not Specified |
| Accuracy (% Recovery) | 85 - 115% | Not Specified |
| Internal Standard | Heptadecanedioic Acid | Not Specified (Implied stable isotope dilution) |
| Reference | [1] | [3] |
Table 1: Comparative quantitative data for dicarboxylic acid analysis. The data for Dodecanedioic Acid was obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with a structural analog as an internal standard, which provides a reasonable expectation for the performance of an LC-MS/MS method with a stable isotope-labeled internal standard.
Experimental Protocols
A detailed methodology for generating a calibration curve for Dodecanedioic Acid using this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided below. This protocol is synthesized from established methods for dicarboxylic acid analysis.[4]
Materials and Reagents
-
Dodecanedioic acid (analyte) standard (≥99% purity)
-
This compound (internal standard)
-
LC-MS grade acetonitrile, methanol, and water
-
LC-MS grade formic acid
-
Control biological matrix (e.g., human plasma, K2-EDTA)
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Dodecanedioic Acid in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Analyte Working Solutions: Serially dilute the analyte stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working solutions for spiking into the calibration standards.
-
Internal Standard Working Solution: Dilute the internal standard stock solution with the same solvent to a concentration that will yield a consistent and strong signal in the LC-MS/MS analysis (e.g., 100 ng/mL).
Preparation of Calibration Standards
-
Prepare a series of calibration standards by spiking the control biological matrix with the analyte working solutions to achieve a range of concentrations (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL). A minimum of six non-zero concentration levels is recommended for validating linearity.[5]
-
Include a blank sample (matrix only) and a zero sample (matrix with internal standard only) in the calibration curve set.
Sample Preparation (Protein Precipitation)
-
To 50 µL of each calibration standard, quality control sample, and study sample, add a fixed volume of the internal standard working solution (e.g., 10 µL).
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.[4]
LC-MS/MS Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate DDDA from matrix components (e.g., start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative mode.
-
MRM Transitions:
-
Dodecanedioate (Analyte): e.g., m/z 229.1 > 111.1
-
This compound (Internal Standard): e.g., m/z 241.1 > 117.1 (Note: The exact m/z will depend on the specific precursor and product ions chosen and should be optimized for the instrument used).
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument.[4]
Data Analysis and Linearity Assessment
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.
-
Apply a linear regression model, typically with a weighting of 1/x or 1/x², to fit the calibration curve.
-
The linearity is considered acceptable if the correlation coefficient (R²) is ≥ 0.99.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS bioanalysis of plasma 1, 14-tetradecanedioic acid and 1, 16-hexadecanedioic acid as candidate biomarkers for organic anion-transporting polypeptide mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Long-Term Stability of Dodecanedioic Acid-13C12 Standards
For Researchers, Scientists, and Drug Development Professionals
The selection of a reliable internal standard is paramount for achieving accurate and reproducible results in quantitative analytical studies. Dodecanedioic Acid-13C12, a stable isotope-labeled (SIL) internal standard, offers significant advantages in mass spectrometry-based bioanalysis. This guide provides a comprehensive assessment of its long-term stability, compares its performance with alternative standards, and presents supporting data and experimental protocols to inform your selection process.
Executive Summary
This compound demonstrates exceptional long-term stability, making it a superior choice for an internal standard in demanding analytical applications. Its inherent chemical robustness, coupled with the stable nature of the 13C isotope label, ensures minimal degradation and isotopic exchange over extended storage periods. This guide will delve into the experimental basis for this stability and compare its performance against common alternatives, such as deuterated standards.
Data Presentation: Stability and Performance Comparison
The following tables summarize the key stability characteristics of Dodecanedioic Acid and compare the performance of 13C-labeled versus deuterated internal standards.
Table 1: Physicochemical Properties and Stability of Dodecanedioic Acid
| Property | Value | Implication for Stability |
| Chemical Formula | C12H22O4 | The long aliphatic chain provides hydrophobicity and contributes to its solid-state stability. |
| Appearance | White crystalline solid or powder | Solid form is generally more stable than liquid or solution forms.[1] |
| Melting Point | 127–129 °C | High melting point indicates strong intermolecular forces and thermal stability.[2] |
| Boiling Point | 245 °C at 10 mmHg | Low volatility minimizes evaporative losses during storage and handling.[3] |
| Decomposition Temperature | >250 °C | Excellent thermal stability under typical laboratory conditions.[4] |
| Solubility in Water | Low (<0.1 g/L at 20°C) | Reduced susceptibility to hydrolysis.[3] |
| General Chemical Stability | Considered stable; incompatible with strong oxidizing and reducing agents.[3] | Stable under recommended storage conditions, but care should be taken with reactive reagents. |
Table 2: Performance Comparison of 13C-Labeled vs. Deuterated Internal Standards
| Performance Metric | This compound | Deuterated Dodecanedioic Acid (Hypothetical) | Rationale |
| Chromatographic Co-elution with Analyte | Excellent | Potential for slight retention time shift | The mass difference between 13C and 12C is smaller than that between deuterium and protium, leading to more similar physicochemical properties and better co-elution.[5][6] |
| Isotopic Stability | High (No risk of exchange) | Potential for back-exchange of deuterium with hydrogen from the solvent or matrix.[5] | Carbon-carbon bonds are not susceptible to exchange under typical analytical conditions. |
| Ion Suppression/Enhancement Effects | More effective compensation | Less reliable compensation due to potential chromatographic separation from the analyte.[5][7] | Co-elution ensures that the internal standard and analyte experience the same matrix effects. |
| Accuracy and Precision of Quantification | High | Can be compromised by isotopic exchange and chromatographic shifts. | The stability and co-elution of 13C-labeled standards lead to more reliable and reproducible quantification.[7] |
Experimental Protocols
To ensure the long-term stability and reliability of this compound standards, a comprehensive stability testing program should be implemented based on the International Council for Harmonisation (ICH) guidelines.
Protocol 1: Long-Term and Accelerated Stability Study
Objective: To evaluate the stability of this compound under recommended and stress conditions over time.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of the this compound standard in tightly sealed, light-resistant containers.
-
Storage Conditions:
-
Long-Term: 2-8°C (refrigerator) and 25°C/60% Relative Humidity (RH).
-
Accelerated: 40°C/75% RH.[8]
-
-
Testing Time Points:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 1, 3, and 6 months.
-
-
Analytical Method: A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, should be used.[9][10] The method must be able to separate the intact this compound from any potential degradation products.
-
Parameters to be Tested:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Purity: Determination of the peak area percentage of the main component by HPLC.
-
Degradation Products: Identification and quantification of any new peaks in the chromatogram.
-
Isotopic Enrichment: (Optional, if degradation is suspected) Analysis by high-resolution MS to confirm the integrity of the 13C label.
-
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and demonstrate the specificity of the stability-indicating analytical method.
Methodology:
-
Stress Conditions: Expose the this compound standard to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photostability: Expose the solid standard and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11][12] A control sample should be protected from light.
-
-
Analysis: Analyze the stressed samples using the validated stability-indicating method to assess the extent of degradation and the separation of degradation products from the main compound.
Mandatory Visualizations
Caption: Experimental workflow for the long-term stability assessment of this compound.
Caption: Logical decision pathway for internal standard selection based on performance.
Conclusion
The inherent stability of the dodecanedioic acid molecule, combined with the robustness of the 13C isotopic label, makes this compound an exceptionally reliable internal standard for long-term analytical studies. It mitigates the risks of chromatographic shifts and isotopic exchange associated with deuterated standards, thereby providing a higher degree of accuracy and precision in quantitative bioanalysis. For researchers and drug development professionals seeking to ensure the quality and integrity of their data, this compound represents a superior and dependable choice.
References
- 1. benchchem.com [benchchem.com]
- 2. Dodecanedioic acid - Wikipedia [en.wikipedia.org]
- 3. Accelerated stability studies | PPTX [slideshare.net]
- 4. jcia-bigdr.jp [jcia-bigdr.jp]
- 5. researchgate.net [researchgate.net]
- 6. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. ijsdr.org [ijsdr.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
Safety Operating Guide
Proper Disposal of Dodecanedioic Acid-13C12: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of Dodecanedioic Acid-13C12. This document is intended for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance.
Initial Assessment: Understanding the Isotopic Label
This compound contains a stable isotope of carbon, ¹³C. It is crucial to recognize that stable isotopes are not radioactive.[1] Therefore, this compound does not require special handling procedures associated with radioactive waste.[1] The disposal protocol for this compound is the same as for unlabeled dodecanedioic acid.
Hazard Identification and Classification
Dodecanedioic acid is classified as a hazardous substance by the Occupational Safety and Health Administration (OSHA)[2]. Personal protective equipment should be worn when handling this chemical to avoid exposure. The primary hazards are summarized in the table below.
| Hazard Type | Description | GHS Classification |
| Skin Contact | Causes skin irritation.[3] May accentuate pre-existing dermatitis.[2] | Skin Irritation, Category 2[3] |
| Eye Contact | Causes serious eye irritation and potential damage.[2][3][4][5] | Eye Irritation, Category 2[3][4] |
| Inhalation | Irritating to the respiratory system.[2] | Not explicitly classified, but caution is advised. |
| Ingestion | Not classified as "harmful by ingestion" due to lack of evidence, but ingestion should be avoided.[2] | Not explicitly classified. |
| Physical Hazard | Combustible solid.[2] Dust may form explosive mixtures with air.[2] | Not explicitly classified. |
Step-by-Step Disposal Procedures
The proper disposal of this compound must adhere to institutional protocols and local, state, and federal regulations.[5][6]
Step 1: Waste Characterization and Segregation
-
Identify the Waste Stream: Determine if the waste is pure, solid this compound or if it is a solution or mixture with other chemicals (e.g., solvents). The composition of the waste will dictate the appropriate disposal route.
-
Segregate the Waste: Do not mix this compound waste with other laboratory waste streams unless permitted by your institution's hazardous waste management plan. Keep it separate from incompatible materials, particularly strong oxidizing agents.[2]
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Use a chemically compatible, non-reactive container, such as a polyethylene or polypropylene container, for waste collection.[2] Ensure the container is in good condition and has a secure, tight-fitting lid.
-
Label the Container Clearly: The waste container must be labeled in accordance with your institution's policies and regulatory requirements. At a minimum, the label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Associated hazard warnings (e.g., "Irritant")
-
Accumulation start date
-
Step 3: Disposal and Removal
The primary and most recommended method for disposal is through a licensed waste management authority.
-
Consult with EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
-
Arrange for Professional Disposal: Waste should be entrusted to a licensed waste disposal company.[3] Your EHS department will typically coordinate the pickup of hazardous waste.
-
Recycling Options: In some cases, recycling may be a possibility.[2] Consult the manufacturer or your EHS department to see if this is a viable option for your waste.
-
Avoid Improper Disposal:
-
DO NOT dispose of solid this compound in the regular trash unless explicitly permitted by your institution for specific, decontaminated, or minimal quantities.
-
DO NOT allow the chemical or wash water from cleaning equipment to enter drains or the sewer system.[2]
-
Step 4: Spill Management during Disposal
In the event of a spill while preparing waste for disposal, follow these procedures:
-
Minor Spills:
-
Major Spills:
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the proper disposal path for this compound.
Caption: Decision workflow for the disposal of this compound.
References
Personal protective equipment for handling Dodecanedioic Acid-13C12
For researchers, scientists, and drug development professionals, adherence to rigorous safety protocols is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of Dodecanedioic Acid-13C12, a stable isotope-labeled compound.
Chemical Identifier and Hazard Information
| Parameter | Value/Information | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 1173019-20-9 | [1] |
| Molecular Formula | HO₂¹³C(¹³CH₂)₁₀¹³CO₂H | [1] |
| Molecular Weight | 242.21 g/mol | [1] |
| Primary Hazards | Causes serious eye irritation (H319). May cause skin and respiratory tract irritation.[1][2][3] | |
| Hazard Classifications | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 | [1] |
| Signal Word | Warning | [1] |
Personal Protective Equipment (PPE)
To ensure personal safety and minimize exposure, the following personal protective equipment is mandatory when handling this compound.
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye and Face Protection | Safety goggles with side-shields or a face shield. | Approved under standards such as NIOSH (US) or EN 166 (EU).[4][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, butyl rubber) and a lab coat. | Inspect gloves for degradation before use.[3][6] |
| Respiratory Protection | A dust mask (e.g., N95) should be used if dust is generated. | Work in a well-ventilated area, preferably a chemical fume hood.[1][6] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for laboratory safety.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated chemical fume hood to minimize inhalation of dust.[6]
-
Ensure that an eyewash station and safety shower are readily accessible.[7]
-
Cover the work surface with absorbent, disposable bench paper.[6]
-
Have appropriate spill cleanup materials readily available.[8]
2. Weighing and Dispensing:
-
Handle as a solid powder, minimizing the creation of dust.[9]
-
Use a spatula for transferring the solid.
-
Weigh the compound in a tared, sealed container, preferably within a balance with a draft shield.[6]
3. Dissolving and Reactions:
-
Add the solid to the solvent slowly to prevent splashing.[6]
-
If heating is necessary, use a controlled heating mantle and a condenser to prevent the release of vapors.[6]
-
Keep all containers closed when not in use.[9]
4. Post-Handling:
-
Thoroughly clean the work area with an appropriate solvent followed by soap and water.[6]
-
Decontaminate all equipment used.[6]
-
Wash hands thoroughly after handling, even if gloves were worn.[6]
Spill Management and Cleanup
In the event of a spill, follow these procedures:
| Step | Action |
| 1. Ensure Proper Ventilation | Work in a well-ventilated area to minimize the inhalation of dust.[2] |
| 2. Collect Spilled Material | Sweep up the solid material and place it into a designated and labeled waste container.[2][9] |
| 3. Dispose of Cleanup Materials | All contaminated materials (e.g., wipes, gloves) should be placed in the designated solid waste container.[2] |
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Identification and Segregation:
-
Stable Isotope Waste: this compound is labeled with a stable isotope (Carbon-13) and is not radioactive.[10][11] Therefore, it does not require special disposal procedures for radioactivity.[10]
-
Chemical Waste: The waste should be treated as chemical waste. All waste must be handled in accordance with local, state, and federal regulations.[2][3]
Disposal Protocol:
| Step | Action |
| 1. Waste Container | Use a clearly labeled, sealed container for solid this compound waste. The label should include "this compound Waste," the date, and the name of the generating laboratory.[2] |
| 2. Unused/Expired Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations.[6] |
| 3. Contaminated Labware | Place items such as contaminated gloves and bench paper in a designated hazardous waste container.[6] |
| 4. Arrange for Pickup | Contact your institution's environmental health and safety (EHS) office or hazardous waste management service to arrange for the pickup and disposal of the container.[2] Do not dispose of solid this compound in the regular trash or down the drain.[2] |
Experimental Workflow
Caption: Workflow for handling this compound.
References
- 1. 1,12-Dodecanedioic acid-13C12 99 atom % 13C | 1173019-20-9 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. valsynthese.ch [valsynthese.ch]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. PSFC Caustics and Acids [www-internal.psfc.mit.edu]
- 9. columbuschemical.com [columbuschemical.com]
- 10. moravek.com [moravek.com]
- 11. Carbon-13 - Wikipedia [en.wikipedia.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
